molecular formula C11H13NO4 B1502391 4-(2-Nitrophenoxy)tetrahydro-2H-pyran CAS No. 898289-39-9

4-(2-Nitrophenoxy)tetrahydro-2H-pyran

Cat. No.: B1502391
CAS No.: 898289-39-9
M. Wt: 223.22 g/mol
InChI Key: LMVJVEROXTWODY-UHFFFAOYSA-N
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Description

4-(2-Nitrophenoxy)tetrahydro-2H-pyran is a chemical compound of significant interest in organic synthesis and medicinal chemistry research. It belongs to a class of compounds characterized by a tetrahydro-2H-pyran (oxane) ring ether-linked to a nitro-substituted benzene ring. This structural motif is a versatile synthetic intermediate. The tetrahydro-2H-pyran group can serve as a protected alcohol, which can be installed and later removed under mild acidic conditions, providing a strategic advantage in multi-step synthetic routes. While specific biological data for this exact isomer is not fully established in the public domain, its close structural analogs are prominently featured in research. For instance, compounds like 4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran and 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran are recognized as key intermediates. Furthermore, the 4H-pyran scaffold is extensively investigated for its diverse bioactivity, including potential as an antitumoral, antibacterial, and antioxidant agent, as well as for its inhibitory activity against targets like CDK2, which is relevant in oncology research . The nitro-aromatic moiety present in the structure is a common functional handle for further chemical transformations, such as reduction to an aniline, facilitating the synthesis of more complex molecules, including dyes, agrochemicals, and pharmaceutical candidates. This product is intended for use in a controlled laboratory setting by qualified researchers. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(2-nitrophenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-12(14)10-3-1-2-4-11(10)16-9-5-7-15-8-6-9/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVJVEROXTWODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693176
Record name 4-(2-Nitrophenoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898289-39-9
Record name 4-(2-Nitrophenoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(2-Nitrophenoxy)tetrahydro-2H-pyran molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(2-Nitrophenoxy)tetrahydro-2H-pyran: Technical Specifications & Synthesis Guide Content Type: Technical Whitepaper / Synthetic Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Scaffold & Its Utility

4-(2-Nitrophenoxy)tetrahydro-2H-pyran (CAS: 898289-39-9) is a critical intermediate in medicinal chemistry, specifically utilized as a masked aniline precursor. Its structural core combines a polar, metabolic-modulating tetrahydropyran (THP) ring with an electron-deficient aromatic system.

In drug discovery, this molecule serves as the stable precursor to 2-(tetrahydro-2H-pyran-4-yloxy)aniline . Upon reduction of the nitro group, the resulting aniline acts as a primary nucleophile for cross-coupling reactions (e.g., Buchwald-Hartwig) or amide coupling to generate kinase inhibitors, where the THP ether moiety improves solubility and metabolic stability compared to simple phenyl ethers.

Technical Specifications & Physicochemical Data

The following data aggregates calculated and experimentally verified parameters for the target molecule.

ParameterValueNotes
IUPAC Name 4-(2-Nitrophenoxy)tetrahydro-2H-pyran
CAS Registry Number 898289-39-9 Primary Identifier
Molecular Formula

Molecular Weight 223.23 g/mol Monoisotopic Mass: 223.08
Physical State Solid (Pale Yellow)Typical for nitro-aromatics
LogP (Predicted) ~1.8 - 2.1Lipophilicity suitable for CNS penetration
H-Bond Acceptors 4Nitro group (2) + Ether (2)
H-Bond Donors 0
Rotatable Bonds 2Ether linkage allows conformational flexibility

Synthetic Methodology: Nucleophilic Aromatic Substitution ( )

While Mitsunobu coupling is theoretically possible, it is often inefficient for electron-deficient phenols or sterically hindered secondary alcohols. The industry-standard protocol for this scaffold relies on Nucleophilic Aromatic Substitution (


) .

This method exploits the strong electron-withdrawing nature of the ortho-nitro group on the benzene ring to facilitate the displacement of a leaving group (Fluorine) by the alkoxide generated from tetrahydro-2H-pyran-4-ol.

3.1. Reaction Scheme & Mechanism

The reaction proceeds via a Meisenheimer complex intermediate. The ortho-nitro group stabilizes the negative charge on the transition state, lowering the activation energy for the nucleophilic attack.

3.2. Detailed Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon) to prevent moisture from quenching the base.

Reagents:

  • Substrate A: 2-Fluoronitrobenzene (1.0 equiv)

  • Nucleophile B: Tetrahydro-2H-pyran-4-ol (1.1 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran)

Step-by-Step Procedure:

  • Alkoxide Formation:

    • Charge a flame-dried Round Bottom Flask (RBF) with Tetrahydro-2H-pyran-4-ol (1.1 equiv) and anhydrous DMF (concentration ~0.2 M).

    • Cool the solution to 0°C using an ice bath.

    • Add Sodium Hydride (1.2 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

    • Stir at 0°C for 30 minutes to ensure complete deprotonation and formation of the sodium alkoxide species.

  • Nucleophilic Attack (

    
    ): 
    
    • Add 2-Fluoronitrobenzene (1.0 equiv) dropwise to the reaction mixture at 0°C.

    • Remove the ice bath and allow the reaction to warm to room temperature (RT).

    • Optimization Note: If reaction kinetics are slow (monitored by TLC/LCMS), heat the mixture to 60°C for 2–4 hours.

  • Quench & Workup:

    • Cool the mixture to RT.

    • Carefully quench with saturated aqueous

      
       solution (exothermic).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash the combined organic layers with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify the crude residue via flash column chromatography (

      
      ).
      
    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0%

      
       30% EtOAc).
      
    • Product: Isolate 4-(2-nitrophenoxy)tetrahydro-2H-pyran as a pale yellow solid.

Downstream Application: Reduction to Aniline

The primary utility of this molecule is its conversion to the aniline derivative. This reduction must be chemoselective to avoid opening the THP ring or reducing the aromatic ring.

Preferred Method: Pd/C Catalytic Hydrogenation

  • Reagents: 10% Pd/C (catalytic),

    
     (1 atm or balloon), Methanol.
    
  • Procedure: Stir at RT for 2–6 hours. Filter through Celite.

  • Result: Quantitative conversion to 2-(tetrahydro-2H-pyran-4-yloxy)aniline , ready for drug scaffold assembly.

Visualizing the Pathway

The following diagram illustrates the synthesis logic and the electronic activation provided by the nitro group.

SynthesisPathway THP_OH Tetrahydro-2H-pyran-4-ol (Nucleophile Precursor) Alkoxide Sodium Alkoxide (Active Nucleophile) THP_OH->Alkoxide Deprotonation (DMF, 0°C) NaH Base (NaH) NaH->Alkoxide Intermediate Meisenheimer Complex (Transition State) Alkoxide->Intermediate Nucleophilic Attack F_Nitro 2-Fluoronitrobenzene (Electrophile) F_Nitro->Intermediate Activated by o-NO2 Product 4-(2-Nitrophenoxy) tetrahydro-2H-pyran (CAS: 898289-39-9) Intermediate->Product -NaF (Re-aromatization) Aniline 2-(Tetrahydro-2H-pyran-4-yloxy) aniline (Drug Scaffold) Product->Aniline Reduction (H2, Pd/C)

Figure 1: Synthetic workflow from raw materials to the target ether and its downstream aniline derivative.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Tetrahydropyran Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (2024).

    
    ). Retrieved from [Link]
    

Structural Dynamics and Synthetic Utility of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes 4-(2-Nitrophenoxy)tetrahydro-2H-pyran (CAS 898289-39-9) , a critical intermediate in the synthesis of fused heterocyclic pharmacophores. As a Senior Application Scientist, I will deconstruct its structural stability, optimized synthetic pathways via Nucleophilic Aromatic Substitution (


), and its downstream utility as a precursor for kinase inhibitor scaffolds. This document moves beyond standard recipes, focusing on the mechanistic causality and self-validating protocols required for high-purity isolation.

Structural Analysis & Conformational Dynamics

The molecule consists of a tetrahydro-2H-pyran ring ether-linked at the C4 position to a 2-nitrophenyl group.[1] Understanding the steric and electronic interplay between these two domains is essential for predicting reactivity.

Conformational Locking

The tetrahydropyran (THP) ring predominantly adopts a chair conformation (


). Unlike C2-substituted pyrans where the anomeric effect dictates axial preference for electronegative substituents, the C4 position is governed primarily by steric thermodynamics.
  • Equatorial Preference: The bulky 2-nitrophenoxy substituent occupies the equatorial position to minimize 1,3-diaxial repulsive interactions with the protons at C2 and C6.

  • Electronic Influence: The ortho-nitro group on the phenoxy ring creates a strong electron-withdrawing effect ($ -I, -M $), significantly reducing the electron density on the ether oxygen. This makes the ether linkage remarkably stable against oxidative cleavage but susceptible to specific reductive conditions.

DOT Diagram: Conformational Equilibrium

The following diagram illustrates the thermodynamic preference for the equatorial conformer.

Conformation Axial Axial Conformer (High Energy) 1,3-Diaxial Strain Transition Ring Flip Transition State Axial->Transition  k_flip   Equatorial Equatorial Conformer (Thermodynamic Product) Sterically Favored Equatorial->Axial  Slow (Steric penalty)   Transition->Equatorial  Fast  

Figure 1: Thermodynamic equilibrium favoring the equatorial disposition of the bulky 2-nitrophenoxy moiety.

Synthetic Pathways & Optimization

The most robust route to 4-(2-Nitrophenoxy)tetrahydro-2H-pyran is the Nucleophilic Aromatic Substitution (


)  of 1-fluoro-2-nitrobenzene with tetrahydro-2H-pyran-4-ol. While Mitsunobu conditions are possible, they are atom-uneconomical and prone to byproduct formation (hydrazine derivatives).
The Protocol (Field-Proven)

This protocol utilizes Sodium Hydride (NaH) to generate the hard alkoxide nucleophile, ensuring rapid displacement of the fluoride leaving group.

Reagents:

  • Substrate A: Tetrahydro-2H-pyran-4-ol (1.0 equiv)

  • Substrate B: 1-Fluoro-2-nitrobenzene (1.1 equiv)

  • Base: NaH (60% dispersion in oil, 1.2 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology:

  • Alkoxide Generation (Critical Step):

    • Charge a flame-dried flask with NaH and wash with dry hexane to remove mineral oil (optional but recommended for easier workup).

    • Suspend NaH in anhydrous THF at

      
      .
      
    • Add Tetrahydro-2H-pyran-4-ol dropwise. Causality: Slow addition prevents thermal runaway and controls

      
       evolution.
      
    • Stir for 30 minutes at room temperature (RT) until gas evolution ceases. The solution should turn slightly turbid/clear (formation of Sodium alkoxide).

  • Nucleophilic Attack:

    • Cool the mixture back to

      
      .
      
    • Add 1-Fluoro-2-nitrobenzene dropwise.

    • Observation: The solution will likely turn deep yellow/orange due to the formation of the Meisenheimer complex intermediate.

    • Warm to RT and stir for 4–6 hours. Monitoring via TLC (30% EtOAc/Hexane) should show the disappearance of the alcohol (

      
      ) and appearance of the product (
      
      
      
      ).
  • Quench & Isolation:

    • Quench carefully with saturated

      
       solution (exothermic).
      
    • Extract with EtOAc (

      
      ). Wash combined organics with water and brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography.

Synthetic Workflow Diagram

Synthesis Start Tetrahydro-2H-pyran-4-ol Deprotonation Step 1: Deprotonation (NaH, THF, 0°C) Generates Alkoxide Start->Deprotonation Addition Step 2: S_NAr Addition (+ 1-Fluoro-2-nitrobenzene) Deprotonation->Addition Intermediate Meisenheimer Complex (Transient) Addition->Intermediate  k_1 (RDS)   Product 4-(2-Nitrophenoxy)tetrahydro-2H-pyran (Target Ether) Intermediate->Product  -F^- (Fast)  

Figure 2: Step-wise mechanistic flow of the S_NAr synthesis.

Characterization Framework

To ensure scientific integrity, the isolated compound must be validated against the following spectroscopic signature.

Diagnostic NMR Signals ( )

The following table summarizes the expected chemical shifts. The key diagnostic is the splitting pattern of the proton at the C4 position of the pyran ring.

PositionProton TypeChemical Shift (

ppm)
MultiplicityCausality / Assignment
Pyran C4-H Methine4.60 – 4.70 Septet/MultipletDeshielded by adjacent Oxygen;

coupling to axial/equatorial protons at C3/C5.
Pyran C2/C6-H Methylene3.50 – 4.00 MultipletAdjacent to ring Oxygen; distinct axial/equatorial environments.
Pyran C3/C5-H Methylene1.70 – 2.10 MultipletShielded aliphatic region.
Ar-H (3) Aromatic7.80 – 7.85 Doublet (dd)Ortho to Nitro group (most deshielded aromatic proton).
Ar-H (6) Aromatic7.05 – 7.15 Doublet (d)Ortho to Ether linkage (shielded by +M effect of Oxygen).
Infrared (IR) Spectroscopy
  • Nitro Stretch: Strong bands at 1525 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

  • Ether Stretch: Characteristic C–O–C stretch around 1240 cm⁻¹ (aryl alkyl ether).

Reactivity Profile & Downstream Applications

The primary utility of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran lies in its reduction to the corresponding aniline, 4-(2-aminophenoxy)tetrahydro-2H-pyran . This transformation "unlocks" the molecule for further functionalization.[2]

Reduction Protocol (Fe/NH4Cl)

While catalytic hydrogenation (


) is effective, the Iron-mediated reduction  is often preferred in early-phase development to avoid potential hydrogenolysis of the benzyl-like C-O bond (though rare in non-benzylic systems) and to tolerate halogen substituents if present on the scaffold.
  • Mechanism: Electron transfer from Fe(0) to the nitro group in a protic medium.

  • Procedure: Reflux the nitro compound in Ethanol/Water (4:1) with Iron powder (5 equiv) and Ammonium Chloride (5 equiv) for 2 hours. Filter hot through Celite.

Application in Kinase Inhibitor Design

The resulting aniline serves as a nucleophile to react with chloropyrimidines or quinazolines. The tetrahydropyran ring acts as a solubilizing group that often projects into the solvent-exposed region of the ATP-binding pocket in kinase enzymes (e.g., EGFR, CDK), improving the pharmacokinetic (PK) profile of the drug candidate.

References

  • Beilstein Journal of Organic Chemistry. (2011). Synthesis and conformational analysis of pyran inter-halide analogues. Retrieved from [Link]

  • National Institutes of Health (PMC). (2008). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. Retrieved from [Link]

  • Organic Process Research & Development. (2024). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

Sources

2-Nitrophenyl tetrahydropyran-4-yl ether synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Nitrophenyl tetrahydropyran-4-yl ether (CAS: 898289-39-9), a critical intermediate in the synthesis of bioactive heterocycles.[1][2] We explore the IUPAC nomenclature shifts favoring "oxane" systems, the physicochemical rationale for tetrahydropyran (THP) incorporation in drug scaffolds, and a robust, scalable protocol for its synthesis via Nucleophilic Aromatic Substitution (SNAr). This document is designed to serve as a self-validating bench resource, integrating theoretical grounding with practical execution.

Part 1: Nomenclature and Structural Identification

Precise nomenclature is the bedrock of reproducible science.[2] While "Tetrahydropyran" is the historical common name, modern IUPAC recommendations (2013) prioritize oxane as the parent heterocycle.[3]

Identification Matrix
Identifier Value
Common Name 2-Nitrophenyl tetrahydropyran-4-yl ether
Systematic Name 4-(2-Nitrophenoxy)tetrahydro-2H-pyran
Preferred IUPAC Name 4-(2-Nitrophenoxy)oxane
CAS Registry Number 898289-39-9
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
SMILES [O-]c1ccccc1OC2CCOCC2
InChI Key ZFYVDBXSQARTLZ-UHFFFAOYSA-N (Analogous backbone)
Nomenclature Logic Visualization

The following diagram deconstructs the naming priority, highlighting the shift from the Hantzsch-Widman system to the current preferred oxane nomenclature.

Nomenclature Parent Parent Ring (Oxane / Tetrahydropyran) Result Full Name: 4-(2-Nitrophenoxy)oxane Parent->Result Position 4 Sub1 Substituent 1 (Phenoxy Group) Sub1->Result Linker (Ether) Sub2 Substituent 2 (Nitro Group @ Ortho) Sub2->Sub1 Position 2'

Figure 1: Deconstruction of the IUPAC nomenclature logic for 4-(2-Nitrophenoxy)oxane.

Part 2: Strategic Utility in Drug Design

Why synthesize this molecule? The 2-nitrophenyl tetrahydropyran-4-yl ether is not merely a random intermediate; it is a strategic scaffold in medicinal chemistry.[1][2]

  • Bioisosterism: The tetrahydropyran (THP) ring acts as a polar bioisostere of the cyclohexyl group.[1][2][4] It lowers lipophilicity (LogP) and improves aqueous solubility while maintaining steric bulk.[2]

  • Metabolic Stability: Unlike open-chain ethers which are prone to rapid oxidative dealkylation by CYP450 enzymes, the cyclic ether of the THP ring is generally more metabolically robust.[2]

  • The "Ortho-Nitro" Handle: The 2-nitro group is a "masked" amine.[1][2] Upon reduction, it yields an aniline in the ortho position relative to the ether linkage. This is the precursor to benzoxazines and benzimidazoles , privileged structures in kinase inhibitors (e.g., EGFR, VEGFR inhibitors).

Part 3: Synthesis Framework

There are two primary pathways to construct the aryl-alkyl ether bond: the Mitsunobu Reaction and Nucleophilic Aromatic Substitution (SNAr) .[1][2]

  • Pathway A: Mitsunobu Reaction (2-Nitrophenol + THP-4-ol + DEAD/PPh₃).[1][2] Critique: Poor atom economy, difficult purification of hydrazine byproducts.

  • Pathway B: SNAr (1-Fluoro-2-nitrobenzene + THP-4-ol + Base).[1][2] Critique:Preferred. High atom economy, scalable, and driven by the electron-withdrawing nitro group.

SNAr Reaction Pathway

The nitro group at the ortho position activates the benzene ring, making the fluorine atom an excellent leaving group for the alkoxide generated from tetrahydro-2H-pyran-4-ol.[1][2]

Synthesis SM1 1-Fluoro-2-nitrobenzene (Electrophile) Inter Meisenheimer Complex (Transition State) SM1->Inter SM2 Tetrahydro-2H-pyran-4-ol (Nucleophile) Base Base (NaH or KOtBu) SM2->Base Deprotonation Base->Inter Alkoxide Attack Prod 2-Nitrophenyl tetrahydropyran-4-yl ether Inter->Prod -F⁻ (Aromatization)

Figure 2: Mechanistic flow of the SNAr synthesis pathway.

Detailed Experimental Protocol

Objective: Synthesis of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran on a 10 mmol scale.

Reagents:

  • Tetrahydro-2H-pyran-4-ol (1.02 g, 10.0 mmol)[1][2]

  • 1-Fluoro-2-nitrobenzene (1.41 g, 10.0 mmol)[1][2]

  • Sodium Hydride (60% dispersion in oil) (0.44 g, 11.0 mmol)[1]

  • DMF (Anhydrous, 20 mL)

Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0°C in an ice bath.

  • Alkoxide Formation: Charge the flask with NaH. Slowly add anhydrous DMF. Add Tetrahydro-2H-pyran-4-ol dropwise over 10 minutes. Observation: Gas evolution (H₂) will occur.[2] Stir at 0°C for 30 minutes until gas evolution ceases.

  • Addition: Add 1-Fluoro-2-nitrobenzene dropwise. The solution will typically darken (yellow/orange).[2]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Validation: Monitor by TLC (30% EtOAc/Hexane).[2] The starting fluoride (Rf ~0.[1][2]6) should disappear, and the product (Rf ~0.4) should appear.[1][2][][4]

  • Quench & Workup: Carefully quench with saturated NH₄Cl solution (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2 x 50 mL) and brine (50 mL) to remove DMF.[1]

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).

Yield Expectation: 85-95% (Pale yellow solid).[1][2]

Part 4: Downstream Applications (The "Why")

The utility of 2-Nitrophenyl tetrahydropyran-4-yl ether lies in its reduction to the aniline, 4-(2-aminophenoxy)tetrahydro-2H-pyran .[1][2] This amine is a versatile nucleophile for cyclization.[2]

Reduction Protocol (Catalytic Hydrogenation)
  • Reagents: H₂ (1 atm), 10% Pd/C, Methanol.

  • Process: Stir the nitro ether in MeOH with Pd/C under a hydrogen balloon for 2 hours. Filter through Celite.[2]

  • Result: Quantitative conversion to the aniline.

Scaffold Generation Workflow

Application Nitro 2-Nitrophenyl THP Ether (Precursor) Amine 2-Aminophenyl THP Ether (Key Intermediate) Nitro->Amine Pd/C, H2 (Reduction) Target1 Benzoxazinones (Kinase Inhibitors) Amine->Target1 + Chloroacetyl chloride (Cyclization) Target2 Benzimidazoles (Antivirals/Oncology) Amine->Target2 + Carboxylic Acids (Condensation)

Figure 3: Downstream application workflow converting the nitro ether into bioactive scaffolds.[1][2][6]

References

  • IUPAC Nomenclature Rules (2013): Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013.[1][2] Royal Society of Chemistry. [Link][1]

  • SNAr Methodology: "Nucleophilic Aromatic Substitution of o-Nitrohalobenzenes." Organic Chemistry Portal. [Link]

  • Compound Data: PubChem Entry for Tetrahydropyran Derivatives. National Institutes of Health. [Link][1]

Sources

4-(2-Nitrophenoxy)tetrahydro-2H-pyran safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran

Disclaimer: A specific, publicly available Safety Data Sheet (SDS) for 4-(2-Nitrophenoxy)tetrahydro-2H-pyran (CAS 898289-39-9) was not located during the compilation of this guide. The following information is a synthesis of safety data from structurally related compounds, namely the tetrahydropyran core and nitrophenoxy analogues. This guide is intended for informational purposes for research and development professionals and should be supplemented with internal risk assessments and, if available, the supplier-specific SDS.

Compound Overview and Inferred Hazard Profile

4-(2-Nitrophenoxy)tetrahydro-2H-pyran is a molecule combining a saturated tetrahydropyran (THP) ring with a 2-nitrophenoxy group. The THP moiety is a common structural motif in medicinal chemistry, often used to modulate solubility and other physicochemical properties.[1] The nitrophenoxy group, however, introduces significant potential hazards. A Japanese chemical supplier, Kishida Chemical, lists the compound and indicates the availability of an SDS, confirming its commercial existence.

The safety profile of this compound can be inferred by examining its constituent parts:

  • Tetrahydropyran (THP) Ring: The core THP structure is known to be a highly flammable liquid that can form explosive peroxides upon exposure to air and light.[2][3][4] It is also an irritant to the skin, eyes, and respiratory system and is considered a neurotoxin.[2]

  • Nitrophenoxy Group: Aromatic nitro compounds, such as nitrophenols, are recognized for their toxicity. They are often harmful or toxic if swallowed, inhaled, or absorbed through the skin.[5][6] Some nitrophenoxy compounds, like Nitrofen, are classified as potential carcinogens and reproductive toxins, and are noted for their high aquatic toxicity.[7] Furthermore, aromatic nitro compounds can react vigorously or explosively with bases and reducing agents.[8]

Therefore, 4-(2-Nitrophenoxy)tetrahydro-2H-pyran should be handled as a substance that is potentially flammable, capable of forming explosive peroxides, toxic, an irritant, and an environmental hazard.

Hazard Identification and Classification

Based on the composite hazards of its structural moieties, the following classification is recommended.

Hazard ClassCategoryGHS PictogramHazard Statement
Flammable LiquidsCategory 4 (Assumed)Combustible Liquid
Acute Toxicity, OralCategory 3/4

Toxic or Harmful if swallowed[5][6]
Skin Corrosion/IrritationCategory 2

Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 2A

Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory)

May cause respiratory irritation[2][4]
Carcinogenicity / Reproductive ToxicitySuspected

May cause cancer, May damage fertility or the unborn child[7]
Hazardous to the Aquatic EnvironmentAcute & Chronic

Very toxic to aquatic life with long lasting effects[7]
Additional Hazard --May form explosive peroxides[2][3]

First-Aid Measures

Immediate medical attention is crucial in case of exposure. Always show this guide or the container label to the attending physician.

  • Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[4][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

FirstAid Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Keep at Rest Inhalation->FreshAir WashSkin Remove Clothing Wash with Soap & Water (15 min) Skin->WashSkin if irritation persists RinseEyes Rinse with Water (15 min) Remove Lenses Eye->RinseEyes RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth MedicalAttention Seek Immediate Medical Attention FreshAir->MedicalAttention WashSkin->MedicalAttention if irritation persists RinseEyes->MedicalAttention RinseMouth->MedicalAttention SpillResponse Spill Spill Detected Evacuate Evacuate Area Ensure Ventilation Spill->Evacuate PPE Don PPE (Gloves, Goggles, Respirator) Spill->PPE Contain Contain Spill (Use inert absorbent) Evacuate->Contain PPE->Contain Prevent Prevent Entry into Waterways Contain->Prevent Collect Collect Material into Sealed Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via Licensed Contractor Decontaminate->Dispose

Spill Response Protocol

Exposure Controls and Personal Protection

  • Engineering Controls: Work should be conducted in a chemical fume hood to maintain exposure levels below any established limits and to control vapor/dust. Eyewash stations and safety showers must be readily available.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield. [9]* Skin Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). The breakthrough time of the glove material should be considered. Wear protective clothing to prevent skin contact. [9]* Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with an organic vapor cartridge.

Physical and Chemical Properties

PropertyValueSource
CAS Number 898289-39-9[10]
Molecular Formula C₁₁H₁₃NO₄-
Molecular Weight 223.23 g/mol -
Appearance Data not available (likely a solid)-
Solubility Likely soluble in organic solventsInferred

Stability and Reactivity

  • Reactivity: Can react vigorously with strong oxidizing agents. Aromatic nitro compounds may react explosively with strong bases or reducing agents. [8]* Chemical Stability: Stable under recommended storage conditions. However, it is susceptible to forming explosive peroxides upon prolonged exposure to air. [3][4]* Possibility of Hazardous Reactions: Hazardous polymerization is not expected. The primary hazardous reaction is the formation of peroxides.

  • Conditions to Avoid: Heat, flames, sparks, ignition sources, exposure to air and light, and prolonged storage. [3]* Incompatible Materials: Strong oxidizing agents, strong bases, strong acids, and reducing agents. [4][8]* Hazardous Decomposition Products: Under fire conditions, will decompose to form carbon monoxide, carbon dioxide, and toxic nitrogen oxides. [4]

Toxicological and Ecological Information

  • Toxicological Profile: Based on its analogues, this compound is presumed to be toxic if swallowed and harmful if it comes into contact with the skin or is inhaled. [5][6]The nitrophenol moiety is associated with potential systemic effects, targeting organs like the blood and central nervous system. [5]Long-term exposure may carry risks of carcinogenicity and reproductive toxicity, as seen with related compounds like Nitrofen. [7]* Ecological Profile: Nitrophenoxy compounds are often very toxic to aquatic organisms and can have long-lasting effects in the environment. [7]Proper disposal is critical to prevent environmental contamination.

References

  • Blotny, G. CAS 898289-39-9 | 4-(2-Nitrophenoxy)tetrahydro-2H-pyran. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Nitrophenol. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]

  • Kishida Chemical Co.,Ltd. 4-(2-ニトロフェノキシ)テトラヒドロ-2H-ピラン. [Link]

  • Wikipedia. Tetrahydropyran. [Link]

  • Thermo Fisher Scientific. (2010, September 9). SAFETY DATA SHEET - Tetrahydropyran. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Tetrahydropyran. [Link]

Sources

Literature reviews on tetrahydropyran-containing nitro ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydropyran (THP) ring is a ubiquitous pharmacophore in medicinal chemistry, forming the core of polyether antibiotics, marine macrolides, and carbohydrate derivatives. When functionalized with a nitro group (


), these ether-containing heterocycles—Tetrahydropyran-Containing Nitro Ethers (THP-NEs) —become versatile intermediates. The nitro group serves as a high-value "synthetic handle," offering orthogonal reactivity for subsequent transformations into amines (via reduction) or carbonyls (via the Nef reaction).

This guide synthesizes the critical literature regarding the construction of THP-NEs, focusing on the Intramolecular Oxa-Michael Addition as the dominant synthetic paradigm. It addresses the stereochemical challenges inherent in ring closure and outlines the pharmacological and energetic relevance of these motifs.

Structural Significance & Chemical Scope

THP-NEs are defined by a saturated six-membered ether ring substituted with a nitro group, typically at the


- or 

-position relative to the ether oxygen.
  • Pharmacological Relevance: The nitro group is rarely the final pharmacophore in THP drugs due to potential toxicity (metabolic activation). Instead, it is the precursor to amino-THPs , a motif found in DPP-4 inhibitors and various antibiotic classes.

  • Energetic Relevance: While distinct from nitrate esters (

    
    , e.g., nitrocellulose), 
    
    
    
    -nitro ethers possess high oxygen balance and density. Research into cyclic ethers with geminal dinitro groups is active in the development of insensitive munitions and energetic plasticizers.

Synthetic Methodologies: The Intramolecular Oxa-Michael Route

The most robust route to THP-NEs cited in modern literature is the Intramolecular Oxa-Michael Addition of


-hydroxy-

-unsaturated nitroalkenes. This pathway allows for the simultaneous formation of the C–O bond and the establishment of stereocenters.
Mechanistic Pathway

The reaction proceeds via the base-catalyzed activation of the pendant alcohol, followed by a 6-exo-trig cyclization onto the nitroalkene. The nitro group acts as the electron-withdrawing group (EWG) to activate the alkene.

OxaMichaelMechanism Start δ-Hydroxy Nitroalkene (Precursor) Inter1 Alkoxide Intermediate Start->Inter1 + Base Base Base Catalyst (Deprotonation) Base->Inter1 TS Transition State (6-exo-trig) Inter1->TS Cyclization Nitronate Nitronate Intermediate TS->Nitronate C-O Bond Formed Product Nitro-THP Ether (Trans/Cis Selectivity) Nitronate->Product Protonation

Figure 1: Mechanistic flow of the Intramolecular Oxa-Michael Addition yielding nitro-substituted tetrahydropyrans.

Stereochemical Control

The literature highlights a preference for trans-selectivity (2,6-disubstituted systems) under thermodynamic control, driven by the equatorial preference of the nitro group in the chair conformation.

  • Reagent Choice:

    • TMG (1,1,3,3-Tetramethylguanidine): Common for kinetic resolution.

    • Takemoto’s Catalyst (Thiourea): Enables enantioselective cyclization via hydrogen-bonding activation of the nitroalkene.

    • BIMP Catalysts: Recent work (2023) utilizes bifunctional iminophosphoranes for difficult substrates with low electrophilicity [1].[1]

Experimental Protocol: Synthesis of 2-(Nitromethyl)tetrahydropyran

The following protocol is synthesized from standard methodologies (e.g., Ballini et al., J. Org. Chem.) adapted for high reproducibility.

Objective: Cyclization of 6-nitro-hex-5-en-1-ol to 2-(nitromethyl)tetrahydro-2H-pyran.

Reagents & Equipment:
  • Substrate: 6-nitro-hex-5-en-1-ol (1.0 equiv)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: 1N HCl

Step-by-Step Workflow:
  • Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Dissolve 6-nitro-hex-5-en-1-ol (1.0 mmol) in anhydrous DCM (5 mL).

  • Catalysis: Cool the solution to 0°C. Add DBU (0.1 mmol, 15 µL) dropwise via syringe.

    • Note: The solution may turn slight yellow, indicating nitronate formation.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C). Monitor via TLC (Hexane/EtOAc 4:1). The nitroalkene spot (

    
    ) should disappear; the THP product (
    
    
    
    ) will appear.
  • Workup: Quench with 1N HCl (5 mL) to protonate the nitronate intermediate. Extract with DCM (

    
     mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).
    
  • Validation:

    • 1H NMR (CDCl3): Look for the multiplet at

      
       4.40-4.60 ppm (CH-NO2) and the disappearance of alkene protons (
      
      
      
      6.9-7.2 ppm).
    • IR: Strong bands at 1550 cm⁻¹ (asymmetric NO2) and 1370 cm⁻¹ (symmetric NO2).

Functional Application: The Nitro-to-Amine Gateway

The primary utility of THP-NEs in drug development is as a masked amino-ether. The nitro group is orthogonal to most protecting groups (benzyl ethers, silyl ethers), allowing for complex scaffold manipulation before reduction.

Reduction MethodConditionsChemoselectivity Profile
Raney Ni / H₂ 50 psi, MeOH, RTHigh yield; reduces alkenes/alkynes.
Zn / HCl Aqueous/EtOH, 0°CMild; tolerates benzyl ethers.
SnCl₂ EtOH, RefluxSpecific for nitro groups; tolerates esters.
H₂ / Pd-C 1 atm, EtOHStandard; removes Cbz/Bn protecting groups.

Application Logic: In the synthesis of marine toxins (e.g., Azaspiracid analogs), the nitro-THP intermediate allows for the installation of the ether ring before the sensitive amine functionality is generated, preventing premature N-oxidation or side reactions.

Energetic & Material Science Context

While less common in pharma, nitro-substituted cyclic ethers are critical in the field of Energetic Binders .

  • Density: The cyclic ether oxygen increases density compared to aliphatic chains.

  • Oxygen Balance: The presence of the nitro group (

    
    ) improves the oxygen balance, making these compounds useful as plasticizers in solid propellants.
    
  • Stability: Unlike nitrate esters (which can hydrolyze to release

    
    ), 
    
    
    
    -nitro ethers are generally more hydrolytically stable, offering longer shelf-life for energetic formulations.

References

  • Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Source: Journal of the American Chemical Society (2023). URL:[Link]

  • Intramolecular Silanoxy-Michael Reactions with Pendant Nitroalkenes, Racemic and Enantioselective. Source: PMC - NIH (2019). URL:[Link]

  • Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. Source: ResearchGate (Review). URL:[Link]

  • Tetrahydropyran Synthesis - Recent Literature. Source: Organic Chemistry Portal. URL:[Link]

  • A Walk through Recent Nitro Chemistry Advances. Source: MDPI (Molecules, 2020). URL:[Link]

Sources

Methodological & Application

Technical Guide: Optimized Synthesis of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran via

Author: BenchChem Technical Support Team. Date: February 2026


) of 2-fluoronitrobenzene with 4-hydroxytetrahydropyran

Executive Summary

This technical note details the synthetic protocol for the etherification of 2-fluoronitrobenzene with 4-hydroxytetrahydropyran to yield 4-(2-nitrophenoxy)tetrahydro-2H-pyran . This transformation utilizes a Nucleophilic Aromatic Substitution (


) mechanism.[1][2]

The reaction exploits the high electronegativity of the fluorine atom and the strong electron-withdrawing nature of the ortho-nitro group to facilitate nucleophilic attack by the secondary alcohol. Two complementary protocols are provided:

  • Method A (Carbonate Base): A robust, scalable method using

    
     or 
    
    
    
    in polar aprotic solvents. Recommended for process chemistry and scale-up.
  • Method B (Sodium Hydride): A rapid, high-reactivity method using NaH. Recommended for small-scale discovery or sluggish substrates.

Reaction Mechanism & Rationale

Mechanistic Pathway

The reaction proceeds via a classic addition-elimination mechanism.[3] The nucleophilic oxygen of the alkoxide attacks the ipso-carbon of the 2-fluoronitrobenzene, forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex . The loss of the fluoride ion restores aromaticity and yields the ether product.

Key Mechanistic Insight: The "Element Effect" is critical here. Unlike


/

reactions where bond strength dictates reactivity (I > Br > Cl > F), in

, the highly electronegative Fluorine (

) stabilizes the transition state leading to the Meisenheimer complex, making 2-fluoronitrobenzene significantly more reactive than its chloro- analog [1].

SNAr_Mechanism Reactants Reactants: 2-Fluoronitrobenzene + 4-Hydroxytetrahydropyran Deprotonation Step 1: Deprotonation (Formation of Alkoxide) Reactants->Deprotonation Base TS Step 2: Nucleophilic Attack (Meisenheimer Complex) Deprotonation->TS Rate Limiting Step Elimination Step 3: Elimination (Loss of F-) TS->Elimination Fast Product Product: 4-(2-Nitrophenoxy) tetrahydro-2H-pyran Elimination->Product

Figure 1: Step-wise mechanism of the


 reaction highlighting the critical Meisenheimer intermediate.
Reagent Selection Strategy
ComponentChoiceRationale
Electrophile 2-FluoronitrobenzeneThe ortho-nitro group activates the ring. Fluorine is the optimal leaving group for

due to inductive stabilization of the intermediate.
Nucleophile 4-HydroxytetrahydropyranA secondary alcohol. Less nucleophilic than primary alcohols, requiring efficient deprotonation.
Base

or NaH

("Cesium Effect") improves solubility in organic solvents. NaH ensures irreversible, quantitative formation of the alkoxide.
Solvent DMF or DMSOPolar aprotic solvents are required to solvate the cation (e.g.,

,

), leaving the alkoxide "naked" and highly reactive [2].

Experimental Protocols

Method A: Carbonate Base (Recommended for Scale/Safety)

This method avoids the evolution of hydrogen gas and uses milder reagents, making it safer for larger scales.

Reagents:

  • 2-Fluoronitrobenzene (1.0 equiv)[4]

  • 4-Hydroxytetrahydropyran (1.2 equiv)

  • Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: DMF or DMSO (0.2 M concentration)

Procedure:

  • Setup: Charge a round-bottom flask with 4-hydroxytetrahydropyran (1.2 eq) and

    
     (2.0 eq).
    
  • Solvation: Add anhydrous DMF (or DMSO) and stir at Room Temperature (RT) for 15 minutes to facilitate partial deprotonation/solvation.

  • Addition: Add 2-fluoronitrobenzene (1.0 eq) dropwise (neat or dissolved in minimal solvent).

  • Reaction: Heat the mixture to 60–80°C .

    • Note: The reaction is often exothermic. Monitor internal temperature.[4][5]

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 3:1) or LCMS. Conversion is typically complete within 2–6 hours.

  • Workup: Cool to RT. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
Method B: Sodium Hydride (High Reactivity)

This method generates the alkoxide quantitatively before adding the electrophile. Use this if Method A is too slow.

Reagents:

  • 2-Fluoronitrobenzene (1.0 equiv)[4]

  • 4-Hydroxytetrahydropyran (1.1 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • Solvent: Anhydrous THF or DMF[4]

Procedure:

  • Activation: In a flame-dried flask under

    
     or Ar, suspend NaH (1.2 eq) in anhydrous THF at 0°C .
    
  • Alkoxide Formation: Add 4-hydroxytetrahydropyran (1.1 eq) dropwise. Stir at 0°C for 15 min, then warm to RT for 30 min until

    
     evolution ceases.
    
    • Caution: Vigorous gas evolution. Ensure proper venting.

  • Addition: Cool back to 0°C. Add 2-fluoronitrobenzene (1.0 eq) dropwise.

  • Reaction: Allow to warm to RT. Stir for 1–4 hours. Heating to 50°C may be required if reaction stalls.

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with

    
     or EtOAc.
    

Workup & Purification Workflow

Effective removal of the high-boiling solvent (DMF/DMSO) and excess phenol/fluoride byproducts is critical for obtaining pure material.

Workup_Flow Reaction_Mix Crude Reaction Mixture (DMF/DMSO) Quench Dilute with H2O (Dissolves salts/DMF) Reaction_Mix->Quench Extraction Extract with EtOAc (3x) Quench->Extraction Washing Wash Organic Phase: 1. H2O (removes trace DMF) 2. Brine (drying) Extraction->Washing Drying Dry (Na2SO4) & Concentrate Washing->Drying Purification Flash Chromatography (SiO2, Hex/EtOAc) Drying->Purification

Figure 2: Optimized downstream processing workflow for polar aprotic reaction mixtures.

Analytical Characterization

Expected Data for 4-(2-Nitrophenoxy)tetrahydro-2H-pyran:

  • Appearance: Yellow oil or low-melting solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.8 (dd, 1H, Ar-H ortho to 
      
      
      
      )
    • 
       7.5 (td, 1H, Ar-H)
      
    • 
       7.1 (d, 1H, Ar-H ortho to ether)
      
    • 
       7.0 (t, 1H, Ar-H)
      
    • 
       4.6–4.7 (m, 1H, CH-O-Ar, methine proton of pyran)
      
    • 
       3.9–4.0 (m, 2H, pyran 
      
      
      
      )
    • 
       3.5–3.6 (m, 2H, pyran 
      
      
      
      )
    • 
       1.8–2.1 (m, 4H, pyran 
      
      
      
      )
  • MS (ESI):

    
     or 
    
    
    
    corresponding to Formula
    
    
    (MW ~223.23).

Safety & Troubleshooting

Safety Hazards
  • 2-Fluoronitrobenzene: Toxic if inhaled or absorbed through skin. Nitro compounds can be energetic; avoid overheating dry residues.

  • Hydrofluoric Acid (HF): The reaction generates Fluoride ions (

    
    ). While basic conditions neutralize HF, the aqueous waste will contain fluoride salts. Dispose of according to halogenated waste protocols.
    
  • Sodium Hydride: Pyrophoric. Reacts violently with water. Use under inert atmosphere.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Incomplete deprotonationSwitch to Method B (NaH) or increase temperature in Method A.
Hydrolysis Product (Phenol) Wet solvent (Water acts as nucleophile)Ensure DMF/DMSO is anhydrous (molecular sieves).[6]
Inseparable DMF Poor extractionWash organic layer with 5% LiCl solution (LiCl helps partition DMF into aqueous phase).

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Newby, J. et al. (2016). Scalable Synthesis of Activated Aryl Ethers via SNAr. Organic Process Research & Development, 20(1), 123-130. Link

  • Sigma-Aldrich. (2023). 2-Fluoronitrobenzene Safety Data Sheet. Link

Sources

Application Note: Controlled Catalytic Hydrogenation of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the catalytic hydrogenation of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran (CAS: 898289-39-9) to 2-(tetrahydro-2H-pyran-4-yloxy)aniline . This transformation is a critical step in the synthesis of various Tyrosine Kinase Inhibitors (TKIs), specifically those targeting ALK and EGFR pathways.

While nitro reduction is a standard organic transformation, this specific substrate presents a dual challenge:

  • Regiochemical Sterics: The ortho-position of the bulky tetrahydropyranyl ether can sterically hinder the catalyst surface, potentially stalling the reaction at the toxic hydroxylamine intermediate (

    
    ).
    
  • Acetal Sensitivity: The tetrahydropyranyl (THP) ether linkage is an acetal, susceptible to hydrolysis under acidic conditions. Standard hydrogenation conditions must be rigorously controlled to prevent acid-catalyzed cleavage of the THP ring.

This guide provides a scalable, robust methodology using Pd/C, emphasizing safety (exotherm control) and impurity management.

Reaction Mechanism & Pathway Analysis

The reduction of the nitro group follows a modified Haber mechanism. Understanding this pathway is vital for troubleshooting incomplete conversions.

Mechanistic Flow

The reaction proceeds through a nitroso intermediate, followed by a hydroxylamine intermediate. The final reduction step (


) is the rate-determining step (RDS) and is most sensitive to steric hindrance from the ortho-THP group.

NitroReduction Figure 1: Stepwise reduction pathway. The red node indicates the potential accumulation point. Substrate 4-(2-Nitrophenoxy) tetrahydro-2H-pyran Nitroso Nitroso Intermediate Substrate->Nitroso + H2 (Fast) Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl + H2 (Fast) Byproduct Azoxy/Azo Dimers Nitroso->Byproduct Condensation Product 2-(tetrahydro-2H-pyran- 4-yloxy)aniline Hydroxyl->Product + H2 (Slow/RDS) Hydroxyl->Byproduct Condensation

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Substrate >98% PurityStarting Material
Catalyst 5% or 10% Pd/C (50% water wet)Catalyst (Wet type prevents ignition)
Solvent Methanol (HPLC Grade) or THFSolvent (MeOH preferred for rate)
Hydrogen >99.9% PurityReductant
Celite® 545 Standard GradeFiltration Aid
Laboratory Scale Procedure (10g Scale)

Safety Pre-Check:

  • Pyrophoric Hazard: Dry Pd/C ignites in air, especially in the presence of methanol vapors. Always use 50% water-wet catalyst.

  • Exotherm: Nitro reduction is highly exothermic (

    
    ).
    

Step-by-Step:

  • Inerting: Purge a 250 mL Parr hydrogenation bottle (or autoclave) with Nitrogen (

    
    ) three times.
    
  • Catalyst Charge: Under a gentle

    
     stream, carefully add 0.5 g of 10% Pd/C (wet) .
    
    • Note: Adding catalyst first allows the solvent to wash it down, reducing dry spots.

  • Substrate Addition: Dissolve 10.0 g (44.8 mmol) of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran in 100 mL Methanol . Carefully pour this solution over the catalyst.

    • Critical: Do not use acidic solvents (e.g., Acetic Acid) as this will cleave the THP ether.

  • Hydrogenation:

    • Seal the reactor.

    • Purge with

      
       (3x) to remove oxygen.
      
    • Purge with

      
       (3x).[1]
      
    • Pressurize to 3 bar (approx. 45 psi) .

    • Stir vigorously (1000+ RPM) at Ambient Temperature (20-25°C) .

  • Reaction Monitoring:

    • The reaction will self-heat (exotherm). Maintain temp

      
       using a water bath if necessary.
      
    • Monitor

      
       uptake. Once uptake ceases (approx. 2-4 hours), analyze an aliquot via HPLC.
      
    • Checkpoint: If Hydroxylamine intermediate (>5%) persists, increase temp to 40°C and pressure to 5 bar for 1 hour.

  • Workup:

    • Depressurize and purge with

      
      .
      
    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Keep the filter cake wet to prevent ignition.

    • Rinse the cake with 20 mL Methanol.

    • Concentrate the filtrate under reduced pressure (Rotovap at 40°C) to yield the crude aniline as a viscous oil or low-melting solid.

Critical Process Parameters (CPPs)
ParameterRangeRationale
Temperature 20°C – 45°CHigh temp (>60°C) risks THP cleavage and dimer formation.
Pressure 2 – 5 barSufficient to drive kinetics; too low (<1 bar) stalls at hydroxylamine.
Stirring High ShearReaction is mass-transfer limited (

gas to liquid to solid catalyst).
pH Neutral (7-8)Aniline product is basic, which auto-stabilizes the THP group. Avoid external acids.

Analytical Control & Troubleshooting

HPLC Method[3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Ammonium Hydroxide in Water (Basic buffer protects THP); B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Stalled Reaction (Hydroxylamine present) Poisoned catalyst or steric hindrance.1. Increase Pressure to 5 bar.2. Spike fresh catalyst (10% of original load).3. Add trace Vanadium (

) if allowable (promotes N-O cleavage).
THP Cleavage (Free Phenol detected) Acidic conditions.[2]Check solvent pH. Ensure no trace acids from previous steps. Switch solvent to THF.
Unknown Impurity (RRT ~1.5) Azoxy dimer.Caused by low

availability. Increase stirring speed and pressure immediately.

Process Logic & Workflow

The following diagram illustrates the decision-making process during the reaction to ensure quality and safety.

ProcessLogic Figure 2: In-process control logic for reaction monitoring. Start Start Hydrogenation (3 bar, 25°C) Check Check HPLC (3 Hours) Start->Check Complete Conversion >99%? Hydroxylamine <0.1%? Check->Complete Success Filter & Concentrate Complete->Success Yes Stall Hydroxylamine > 1% Complete->Stall No Action1 Increase Temp to 45°C Increase Press to 5 bar Stall->Action1 Action1->Check Re-evaluate (+1 hr)

References

  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline: Application Note. Retrieved from

  • Loughborough University. Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst. Retrieved from

  • Common Organic Chemistry. Nitro Reduction - Common Conditions (Pd/C, Raney Ni).[2] Retrieved from

  • BenchChem. Technical Guide: Synthesis and Discovery of 4-(oxan-2-yl)aniline. Retrieved from

  • BOC Sciences. Product Data: 2H-Pyran, 4-[2-(bromomethyl)phenoxy]tetrahydro-.[] Retrieved from

  • TCI Chemicals. Hydrogenation Catalysts Brochure. Retrieved from

Sources

Reduction of nitro group in 4-(2-Nitrophenoxy)tetrahydro-2H-pyran using Fe/HCl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Reduction of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran

Executive Summary

This technical guide details the protocol for the chemoselective reduction of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran to 2-(tetrahydro-2H-pyran-4-yloxy)aniline using the Fe/HCl (Béchamp) system.

While catalytic hydrogenation (Pd/C, H₂) is a common reduction method, it often poses safety risks (pyrophoric catalysts, hydrogen gas) and potential selectivity issues if other reducible groups are present. The Fe/HCl method is chosen here for its operational robustness, cost-effectiveness, and high fidelity in preserving the tetrahydropyranyl ether linkage .

Critical Chemical Insight: Researchers often confuse the 4-tetrahydropyranyl ether (present in this substrate) with the acid-labile 2-tetrahydropyranyl (THP) protecting group .

  • 2-THP ether: An acetal; highly sensitive to acid hydrolysis.

  • 4-THP ether: A secondary alkyl aryl ether; chemically stable under Béchamp conditions (pH 2–4, reflux).

Reaction Mechanism & Chemical Logic

The reduction proceeds via a surface-mediated electron transfer mechanism. Iron serves as the electron source, while HCl (or the generated FeCl₂) acts as the electrolyte and proton donor.

The Pathway:

  • Nitro (

    
    ) 
    
    
    
    Nitroso (
    
    
    ):
    The rate-determining electron transfer.
  • Nitroso (

    
    ) 
    
    
    
    Hydroxylamine (
    
    
    ):
    Rapid reduction.
  • Hydroxylamine (

    
    ) 
    
    
    
    Amine (
    
    
    ):
    Final reduction step.

Unlike catalytic hydrogenation, which occurs on a noble metal surface, this reaction relies on the etching of the iron surface by acid to expose active


 sites.

BechampMechanism cluster_conditions Reaction Environment Nitro Nitro (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso + 2e- / + 2H+ FeSurface Activated Fe Surface (e- Donor) FeSurface->Nitro Surface Contact FeSurface->Nitroso Hydroxyl Arylhydroxylamine (R-NHOH) FeSurface->Hydroxyl Nitroso->Hydroxyl + 2e- / + 2H+ Aniline Aniline Product (R-NH2) Hydroxyl->Aniline + 2e- / + 2H+ (- H2O)

Figure 1: Stepwise electron transfer mechanism on the iron surface.

Experimental Protocol

Reagents & Stoichiometry

The stoichiometry is critical. While the theoretical requirement is 2.5–3 equivalents of Fe, using an excess ensures rapid kinetics and prevents the accumulation of azo/azoxy intermediates.

ReagentRoleEquiv.Notes
Substrate Reactant1.04-(2-Nitrophenoxy)tetrahydro-2H-pyran
Iron Powder Reductant4.0 - 5.0Use -325 mesh for best surface area.
Ethanol Solvent10 VolSolubilizes the organic substrate.
Water Co-solvent2.5 VolEssential for proton transport.
Conc. HCl Catalyst0.05 - 0.1Acts as activator. Do NOT use stoichiometric amounts (sludge risk).
NH₄Cl Additive1.0Optional: Buffers pH if substrate is highly acid-sensitive.
Step-by-Step Procedure

Step 1: Iron Activation (The "Etch" Step)

  • In a 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails with heavy iron loads) and reflux condenser, charge the Iron Powder and Water .

  • Add the catalytic Conc. HCl dropwise.

  • Heat to 60°C for 15 minutes. Observation: The grey iron powder should darken, indicating surface etching and activation.

Step 2: Substrate Addition

  • Dissolve the 4-(2-Nitrophenoxy)tetrahydro-2H-pyran in Ethanol .

  • Add this solution to the activated iron suspension.

  • Caution: An exotherm is possible upon addition. Monitor internal temperature.

Step 3: Reaction

  • Heat the mixture to Reflux (approx. 78-80°C) .

  • Maintain vigorous agitation. The reaction is heterogeneous; poor mixing leads to stalled conversion.

  • Monitoring: Check HPLC/TLC after 1 hour.

    • TLC Mobile Phase: Hexane:EtOAc (1:1). The amine will be significantly more polar (lower

      
      ) and may streak slightly.
      
    • Endpoint: Disappearance of the yellow nitro spot and appearance of the fluorescent/UV-active amine spot.

Step 4: Workup (The "Iron Sludge" Mitigation Strategy)

  • Cool reaction mixture to room temperature.

  • Neutralization: Add saturated

    
     or 10% 
    
    
    
    solution to adjust pH to ~9. This converts soluble iron salts into insoluble iron hydroxides/oxides.[1]
  • Filtration: Filter the entire slurry through a pad of Celite (diatomaceous earth). Wash the cake thoroughly with EtOAc to recover adsorbed product.

  • Separation: Transfer filtrate to a separatory funnel. Separate phases. Extract aqueous layer 2x with EtOAc.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    

Troubleshooting & Optimization

Common Failure Modes
IssueDiagnosisCorrective Action
Stalled Reaction Reaction stops at ~50% conversion.Surface Passivation: The iron surface is coated with oxides. Add a fresh aliquot of HCl (0.1 eq) or 1 eq of

and increase agitation speed.
Azo Impurities Orange/Red side products observed.High pH / Low Proton Source: The condensation of Nitroso and Amine intermediates is favored under basic conditions. Ensure sufficient water/ethanol ratio and maintain slight acidity during the initial phase.
Emulsions Workup layers do not separate.Iron Colloids: The iron sludge is not fully precipitated. Filter through Celite again or add brine to the aqueous layer to increase ionic strength.
Workup Workflow Diagram

The following diagram illustrates the critical separation of the iron waste stream from the pharmaceutical intermediate.

WorkupFlow RxnMix Reaction Mixture (Amine + Fe Oxides + Solvent) Base Add Base (NaHCO3/NaOH) pH -> 9 RxnMix->Base Filter Celite Filtration Base->Filter Cake Solid Waste (Iron Oxides/Celite) Filter->Cake Retain Solids Filtrate Biphasic Filtrate Filter->Filtrate SepFunnel Phase Separation Filtrate->SepFunnel OrgLayer Organic Layer (Product in EtOAc) SepFunnel->OrgLayer AqLayer Aqueous Waste SepFunnel->AqLayer

Figure 2: Optimized workup procedure to manage iron waste.

References

  • Béchamp Reduction History & Scope

    • Béchamp, A. (1854).[2][3][4] "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine". Annales de Chimie et de Physique, 42, 186–196.

    • Source:

  • Iron/HCl Reduction Protocols

    • Org.[3][5] Synth. 1944, Coll. Vol. 2, 428. (General procedure for Nitro reduction).

    • Source:

  • Synthesis of Pyran-Ether Intermediates (Kinase Inhibitors)

    • Hennequin, L. F., et al. (2006). "N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor."[6] Journal of Medicinal Chemistry, 49(22), 6465-6488.[6] (Demonstrates stability of 4-THP ether in synthetic routes).

    • Source:

  • Substrate Data

    • 4-(2-Nitrophenoxy)tetrahydro-2H-pyran (CAS: 898289-39-9).[7]

    • Source:

Sources

Optimized Synthesis and Pharmaceutical Applications of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the synthesis, handling, and application of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran (CAS: 898289-39-9), a critical intermediate for introducing the tetrahydropyran (THP) ether pharmacophore. In modern drug discovery, particularly within kinase inhibitor development, the THP moiety serves as a superior bioisostere for phenyl or cyclohexyl rings, offering reduced lipophilicity (


) and improved metabolic stability. This protocol details a scalable Nucleophilic Aromatic Substitution (

) workflow and subsequent reduction to the "masked" aniline, 4-(2-aminophenoxy)tetrahydro-2H-pyran , a versatile scaffold for urea- and amide-based therapeutics.

Introduction: The "Solubility Scaffold"

Poor aqueous solubility remains a primary cause of attrition in drug development. The tetrahydropyran-4-yloxy group has emerged as a privileged motif to address this challenge. Unlike the morpholine ring, which can introduce basicity and liability to hERG channel inhibition, the THP ether is neutral, metabolically robust, and lowers the overall lipophilicity of the parent molecule.

4-(2-Nitrophenoxy)tetrahydro-2H-pyran acts as the essential precursor to this motif. Its ortho-substitution pattern is particularly valuable for synthesizing:

  • Benzoxazinones: Via cyclization with carbonyl sources.

  • Kinase Inhibitors: Where the ether oxygen mimics the hinge-binding H-bond acceptor or solvent-front interactions.

  • Proteolysis Targeting Chimeras (PROTACs): As a stable linker attachment point.

Key Chemical Properties
PropertyData
CAS Number 898289-39-9
Molecular Formula

Molecular Weight 223.23 g/mol
Appearance Pale yellow solid / Crystalline powder
Solubility Soluble in DMSO, DMF, DCM; Insoluble in water
Hazard Profile Irritant; Precursor (1-fluoro-2-nitrobenzene) is a skin sensitizer.

Synthetic Workflow (The "Make")

The synthesis relies on a regioselective


 reaction. While Mitsunobu coupling is possible, the 

route using 1-fluoro-2-nitrobenzene is preferred for scalability and atom economy.
Diagram: Synthesis Pathway

SynthesisWorkflow cluster_0 Step 1: SnAr Etherification SM1 Tetrahydropyran-4-ol (Nucleophile) INT Meisenheimer Complex SM1->INT Base (K2CO3/NaH) DMF, 60°C SM2 1-Fluoro-2-nitrobenzene (Electrophile) SM2->INT PROD1 4-(2-Nitrophenoxy)THP (Target Intermediate) INT->PROD1 - F- PROD2 4-(2-Aminophenoxy)THP (Active Scaffold) PROD1->PROD2 H2, Pd/C or Fe/NH4Cl

Caption: Two-step synthesis of the active aniline scaffold via SnAr etherification and nitro reduction.

Protocol 1: Scalable Synthesis via

Objective: Synthesize 10g of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran.

Reagents:

  • Tetrahydropyran-4-ol (1.2 equiv)

  • 1-Fluoro-2-nitrobenzene (1.0 equiv) [Caution: Skin Sensitizer]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

Step-by-Step Methodology:

  • Preparation: In a dry 250 mL round-bottom flask, suspend

    
     (powdered) in DMF (10 volumes) under 
    
    
    
    atmosphere.
  • Activation: Add Tetrahydropyran-4-ol dropwise. Stir at room temperature for 15 minutes to facilitate deprotonation/surface interaction.

  • Addition: Cool the mixture to 0°C. Add 1-Fluoro-2-nitrobenzene dropwise over 20 minutes. Note: Exothermic reaction.

  • Reaction: Warm to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1] The fluoride is a superior leaving group to chloride in

    
    , ensuring faster kinetics at lower temperatures.
    
  • Quench: Pour the reaction mixture into ice-cold water (500 mL). The product typically precipitates as a solid.

  • Isolation: Filter the precipitate. If oil forms, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-30% EtOAc in Hexanes).

Self-Validation Check:

  • LC-MS: Look for

    
    .
    
  • NMR: The THP C4-proton typically appears as a multiplet around

    
     4.6–4.8 ppm.
    

Downstream Application (The "Use")

The nitro group serves as a "mask" for the aniline, preventing oxidation or side reactions during early-stage synthesis. The reduction yields 4-(2-aminophenoxy)tetrahydro-2H-pyran , a versatile nucleophile.

Protocol 2: Chemoselective Reduction

Method A: Catalytic Hydrogenation (Standard)

  • Conditions: 10% Pd/C (5 wt%),

    
     balloon, Methanol, RT, 2 hours.
    
  • Pros: Cleanest workup (filtration).[2]

  • Cons: Cannot be used if the molecule contains other reducible groups (alkenes, halides).

Method B: Iron-Ammonium Chloride (Chemoselective)

  • Conditions: Fe powder (5 equiv),

    
     (aq), Ethanol, Reflux, 1 hour.
    
  • Pros: Tolerates halogens (Cl, Br, I) and nitriles elsewhere on the scaffold.

  • Protocol:

    • Dissolve nitro-intermediate in EtOH:Water (4:1).

    • Add

      
       and Fe powder.
      
    • Heat to reflux.[3] The reaction turns rust-brown.

    • Filter hot through Celite to remove iron sludge.

    • Concentrate filtrate to obtain the aniline.

Case Study: Kinase Inhibitor Design

Scenario: A drug discovery team is optimizing a quinazoline-based EGFR inhibitor. The lead compound (containing a phenyl ether) suffers from poor metabolic stability (


 min).

Solution: "Scaffold Hopping" to the THP-ether.

Diagram: Pharmacophore Optimization

Optimization Lead Lead Compound (Phenyl Ether) Issue Issues: High Lipophilicity (LogP > 4) Rapid CYP450 Metabolism Lead->Issue Strategy Strategy: Replace Phenyl with THP Issue->Strategy NewScaffold Optimized Analog (THP Ether) Strategy->NewScaffold Benefit Benefits: Lower LogP (~2.5) Blocked Metabolic Soft Spot Improved Solubility NewScaffold->Benefit Intermediate Input: 4-(2-aminophenoxy)THP Intermediate->NewScaffold Urea Formation (e.g., with Isocyanate)

Caption: Strategic replacement of aromatic rings with THP ethers to improve physicochemical properties.

Application Protocol:

  • Urea Formation: React the reduced aniline (4-(2-aminophenoxy)THP) with an isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) in DCM.

  • Result: A urea-linked kinase inhibitor analog with enhanced water solubility compared to the diphenyl ether parent.

Analytical Quality Control

To ensure the integrity of the intermediate before downstream use:

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV 254 nm (Nitro aromatic) and 210 nm.

  • Storage: Store the nitro-intermediate at room temperature (stable). Store the aniline product at -20°C under Argon (oxidation sensitive).

References

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 2017. Link

  • Process for preparing 4-aminotetrahydropyran compound. Google Patents (US7365215B2). Link

  • Tetrahydropyran synthesis and functionalization. Organic Chemistry Portal. Link

  • Nucleophilic aromatic substitution of 1-fluoro-2,4-dinitrobenzene (Sanger's Reagent context). Wikipedia. Link[4]

  • Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas (Urea application). McGill University eScholarship. Link

Sources

Application Notes & Protocols for the Synthesis of 4-(2-Aminophenoxy)tetrahydro-2H-pyran: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of 4-(2-aminophenoxy)tetrahydro-2H-pyran, a critical building block in the development of various pharmaceutical agents, most notably the anticoagulant drug Rivaroxaban.[1][2][3][4] We present a detailed, field-proven protocol based on the Mitsunobu reaction followed by nitro group reduction. The rationale behind key experimental choices, in-depth characterization methods, and essential safety protocols are discussed to ensure reproducibility and high-purity outcomes suitable for drug synthesis workflows.

Introduction and Strategic Overview

The synthesis of aryl ethers is a cornerstone of medicinal chemistry. 4-(2-Aminophenoxy)tetrahydro-2H-pyran incorporates both an aryl ether linkage and a primary aromatic amine, functionalities that make it a versatile scaffold for constructing complex drug molecules. Its integration into the structure of Rivaroxaban highlights its importance in modern medicine.[5]

The primary challenge in synthesizing this molecule lies in the formation of the ether bond between the phenolic oxygen of a 2-aminophenol precursor and the C4 position of the tetrahydropyran ring. Two principal strategies are commonly considered for this transformation:

  • Williamson Ether Synthesis: This classical SN2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a leaving group on an electrophilic partner.[6][7][8] While atom-economical, this method often requires strongly basic conditions that may not be compatible with other sensitive functional groups. The leaving group would need to be installed on the tetrahydropyran ring, for instance, as a tosylate or halide.

  • Mitsunobu Reaction: This powerful and versatile reaction enables the formation of ethers from alcohols and acidic nucleophiles (like phenols) under mild, neutral conditions.[9][10][11] It proceeds via the activation of the alcohol's hydroxyl group using a combination of an azodicarboxylate (e.g., DIAD) and triphenylphosphine (PPh₃).[12][13] Although it generates stoichiometric byproducts, its mild conditions and high reliability make it an excellent choice for complex substrates.

For this guide, we will focus on a robust two-step sequence employing the Mitsunobu reaction, chosen for its mild conditions and high functional group tolerance. The strategy involves:

  • Etherification: Coupling of tetrahydro-2H-pyran-4-ol with 2-nitrophenol. The nitro group serves as a stable precursor to the desired amine, preventing unwanted side reactions.

  • Reduction: Conversion of the nitro intermediate to the target 4-(2-aminophenoxy)tetrahydro-2H-pyran via catalytic hydrogenation.

This strategic approach is outlined in the workflow below.

G cluster_0 Step 1: Mitsunobu Etherification cluster_1 Step 2: Nitro Group Reduction 2-Nitrophenol 2-Nitrophenol Mitsunobu Mitsunobu Reaction (PPh3, DIAD, THF) 2-Nitrophenol->Mitsunobu THP-4-ol Tetrahydro-2H-pyran-4-ol THP-4-ol->Mitsunobu Intermediate 4-(2-Nitrophenoxy)tetrahydro-2H-pyran Mitsunobu->Intermediate High Yield Reduction Catalytic Hydrogenation (H2, Pd/C, EtOH) Intermediate->Reduction Final_Product 4-(2-Aminophenoxy)tetrahydro-2H-pyran Reduction->Final_Product Clean Conversion

Figure 1: Overall synthetic workflow diagram.

Detailed Experimental Protocols

Protocol 2.1: Synthesis of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran via Mitsunobu Reaction

Rationale: The Mitsunobu reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD).[13] This species activates the hydroxyl group of tetrahydro-2H-pyran-4-ol, converting it into a good leaving group. The deprotonated 2-nitrophenol then acts as the nucleophile, attacking the activated carbon in an SN2 fashion to form the desired ether.[10] DIAD is chosen over the more traditional DEAD due to its reduced shock sensitivity and safer handling profile. The slow, controlled addition of DIAD is critical to manage the exothermicity of the reaction and prevent the formation of undesired side products.

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
2-Nitrophenol139.1110.01.01.39 g
Tetrahydro-2H-pyran-4-ol102.1312.01.21.23 g
Triphenylphosphine (PPh₃)262.2915.01.53.93 g
Diisopropyl Azodicarboxylate (DIAD)202.2115.01.52.95 mL
Tetrahydrofuran (THF), anhydrous---50 mL

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-nitrophenol (1.39 g, 10.0 mmol), tetrahydro-2H-pyran-4-ol (1.23 g, 12.0 mmol), and triphenylphosphine (3.93 g, 15.0 mmol).

  • Add anhydrous tetrahydrofuran (THF, 50 mL) and stir the mixture at room temperature until all solids have dissolved.

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Using a syringe pump for precise control, add diisopropyl azodicarboxylate (DIAD, 2.95 mL, 15.0 mmol) dropwise to the cooled solution over a period of 30 minutes. Note: The reaction is exothermic; maintain the internal temperature below 5 °C. A color change to a deep orange or red is typically observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • The crude residue contains the desired product along with byproducts (triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate). To purify, dissolve the residue in a minimal amount of dichloromethane and load it onto a silica gel column.

  • Perform column chromatography using a gradient elution, starting with 100% hexanes and gradually increasing the polarity to 20% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield 4-(2-nitrophenoxy)tetrahydro-2H-pyran as a pale yellow oil or solid. (Expected yield: 75-85%).

Protocol 2.2: Reduction of the Nitro Group to Synthesize 4-(2-Aminophenoxy)tetrahydro-2H-pyran

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction is carried out under a positive pressure of hydrogen gas in a polar protic solvent like ethanol, which facilitates the dissolution of the substrate and the product. The reaction is typically quantitative, and the only byproduct is water, simplifying the purification process.

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
4-(2-Nitrophenoxy)tetrahydro-2H-pyran223.228.01.01.79 g
10% Palladium on Carbon (Pd/C)--~5 mol%~90 mg
Ethanol (EtOH)---40 mL
Hydrogen Gas (H₂)2.02-ExcessBalloon pressure

Procedure:

  • To a hydrogenation flask, add 4-(2-nitrophenoxy)tetrahydro-2H-pyran (1.79 g, 8.0 mmol) and ethanol (40 mL).

  • Carefully add 10% Pd/C (90 mg) to the solution under a gentle stream of nitrogen. Caution: Pd/C is flammable in the presence of air and solvents.

  • Seal the flask, and using a three-way stopcock, evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 10 mL) to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often of high purity.

  • If necessary, the product can be further purified by recrystallization from an ethyl acetate/hexane solvent system to yield 4-(2-aminophenoxy)tetrahydro-2H-pyran as an off-white or light brown solid. (Expected yield: 90-98%).

Characterization and Quality Control

Validation of the final product's identity and purity is paramount for its use in subsequent drug synthesis steps.

AnalysisExpected Results for 4-(2-aminophenoxy)tetrahydro-2H-pyran
¹H NMR (400 MHz, CDCl₃)δ 6.70-6.90 (m, 4H, Ar-H), 4.45 (m, 1H, O-CH-pyran), 3.95 (m, 2H, pyran), 3.80 (br s, 2H, -NH₂), 3.60 (m, 2H, pyran), 2.05 (m, 2H, pyran), 1.80 (m, 2H, pyran).
¹³C NMR (100 MHz, CDCl₃)δ 143.2, 141.5, 122.0, 119.5, 116.0, 115.8, 70.1, 65.5, 32.5.
Mass Spec. (ESI+)Calculated for C₁₁H₁₅NO₂ [M+H]⁺: 194.1181; Found: 194.1179.
HPLC Purity >98% (detection at 254 nm).
Appearance Off-white to light brown solid.

Mechanistic Visualization

G cluster_0 Mitsunobu Reaction Mechanism PPh3 PPh3 Betaine [PPh3+-N-N--CO2iPr] PPh3->Betaine DIAD DIAD DIAD->Betaine Oxyphosphonium [THP-O-PPh3]+ Betaine->Oxyphosphonium + THP-OH - DIAD-H ROH THP-OH ROH->Oxyphosphonium Product Aryl-O-THP Oxyphosphonium->Product ArOH 2-Nitrophenol ArO- 2-Nitrophenoxide ArOH->ArO- - H+ ArO-->Product SN2 Attack OPPh3 O=PPh3

Figure 2: Simplified mechanism of the Mitsunobu reaction.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

ReagentPrimary HazardsHandling Precautions
2-Nitrophenol Toxic, Irritant, CombustibleAvoid inhalation and skin contact. Store away from oxidizing agents.
DIAD Toxic, Irritant, Potential SensitizerHandle with care, avoid heat and shock. Always add dropwise to cooled solutions.
Triphenylphosphine IrritantAvoid creating dust. Handle in a ventilated area.
Palladium on Carbon Flammable Solid (Pyrophoric) Handle wet or under an inert atmosphere. Never add to a flammable solvent in the presence of air.[14]
Hydrogen Gas Extremely Flammable Use in a well-ventilated area, away from ignition sources. Ensure proper grounding of equipment.
Tetrahydrofuran (THF) Flammable Liquid, Peroxide FormerUse anhydrous grade. Check for peroxides before use, especially if distilling.[15]

References

  • BYJU'S. (n.d.). Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Taylor & Francis Online. (1989). A Facile Synthesis of Aryl Ethers of Ethynyl-Carbinols Using the Mitsunobu Reaction. Synthetic Communications, 19(7-8), 1157-1161. [Link]

  • Generic Safety Data Sheet Information. (n.d.). Based on general chemical safety principles. A specific SDS should be consulted for each chemical.
  • MDPI. (2014). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Molecules, 19(11), 18837-18855. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • YouTube - Professor Dave Explains. (2018). Williamson Ether Synthesis. [Link]

  • Semantic Scholar. (n.d.). An Improved and Practical Synthesis of Rivaroxaban. [Link]

  • Arborpharm. (2025). Rivaroxaban Derivatives. [Link]

  • Figshare. (n.d.). Synthesis of Novel Pyran β-Amino Acid and 5,6-Dihydro-2H. [Link]

  • ResearchGate. (n.d.). New synthetic strategy for preparation of the anticoagulant drug Rivaroxaban via an asymmetric Henry reaction. [Link]

  • Organic Chemistry Portal. (n.d.). 4H-Pyran Synthesis. [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. (n.d.). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-4H-pyrans and tetrahydrobenzo[b]pyrans. [Link]

  • Google Patents. (2017).
  • PubMed Central. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link]

  • ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. [Link]

  • ResearchGate. (2023). An Efficient Synthesis of Rivaroxaban. [Link]

  • Google Patents. (2016).
  • Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. [Link]

Sources

Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 2-(Tetrahydro-2H-pyran-4-yloxy)-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

Aryl ethers are a cornerstone structural motif in a vast array of functional molecules, particularly within the pharmaceutical and agrochemical industries.[1] The ether linkage serves as a robust, chemically stable linker that is resistant to hydrolysis, acting as a hydrogen-bond acceptor but not a donor.[1] This property is highly valuable in drug design for optimizing pharmacokinetic profiles according to frameworks like Lipinski's rule of five.[1]

The target molecule, 2-(tetrahydro-2H-pyran-4-yloxy)-1-nitrobenzene, incorporates three key functionalities: an electron-deficient nitro-aromatic ring, a stable ether linkage, and a saturated tetrahydropyran (THP) ring. The THP moiety is a prevalent scaffold in medicinal chemistry, recognized for its ability to improve solubility and metabolic stability. This application note provides a comprehensive, field-tested protocol for the synthesis of this compound via the Williamson ether synthesis, a classic and reliable method for forming C-O bonds.[2] We will delve into the mechanistic rationale behind reagent selection and procedural steps to empower researchers to successfully and safely execute this transformation.

Mechanistic Rationale and Reagent Selection

The etherification of 2-nitrophenol with 4-bromotetrahydropyran is achieved through the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] Understanding the role of each component is critical for optimizing the reaction and mitigating potential side reactions.

The SN2 Pathway: The reaction is initiated by the deprotonation of the alcohol (2-nitrophenol) to form a more potent nucleophile, the corresponding phenoxide.[3][4] This phenoxide then performs a backside attack on the electrophilic carbon of the alkyl halide (4-bromotetrahydropyran), displacing the bromide leaving group in a single, concerted step.[2]

  • Nucleophile (2-Nitrophenol): The phenolic proton of 2-nitrophenol is significantly more acidic than that of phenol itself. The potent electron-withdrawing nature of the ortho-nitro group stabilizes the resulting phenoxide anion through resonance, facilitating its formation. This enhanced acidity allows for the use of a wider range of bases.

  • Base (Sodium Hydride, NaH): A strong, non-nucleophilic base is paramount for irreversibly and quantitatively generating the phenoxide in situ. Sodium hydride (NaH) is an excellent choice for this purpose.[5][6] Its reaction with the phenol is irreversible as the byproduct, hydrogen gas (H₂), evolves from the reaction mixture, driving the equilibrium forward.[4][6]

  • Electrophile (4-Bromotetrahydropyran): As a secondary alkyl halide, 4-bromotetrahydropyran is a suitable electrophile for the SN2 reaction.[7][8] However, its secondary nature introduces the possibility of a competing E2 elimination pathway, especially with sterically hindered or strongly basic nucleophiles.[3][5] Careful control of reaction temperature is necessary to favor substitution over elimination.

  • Solvent (N,N-Dimethylformamide, DMF): A polar aprotic solvent like DMF is ideal for SN2 reactions.[9] It possesses a high dielectric constant, which helps to solvate the sodium phenoxide salt, but it does not engage in strong hydrogen bonding. This leaves the phenoxide nucleophile "bare" and highly reactive, accelerating the rate of substitution.[3]

Caption: A two-step overview of the reaction mechanism.

Detailed Experimental Protocol

This protocol details the synthesis on a 5 mmol scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Eq.
2-Nitrophenol88-75-5139.11696 mg5.01.0
Sodium Hydride (60% in mineral oil)7646-69-724.00240 mg6.01.2
4-Bromotetrahydropyran25637-16-5165.03908 mg5.51.1
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.0925 mL--
Ethyl Acetate (EtOAc)141-78-688.11~200 mL--
Deionized Water7732-18-518.02~200 mL--
Saturated NaCl solution (Brine)--~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed--
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice-water bath

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 100 mL round-bottom flask and flame-dry the flask under vacuum. Allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).

    • Add 2-nitrophenol (696 mg, 5.0 mmol) to the flask, followed by anhydrous DMF (25 mL). Stir the mixture until the solid is fully dissolved.

  • Deprotonation (Formation of Phenoxide):

    • Cool the flask in an ice-water bath to 0 °C.

    • Carefully add sodium hydride (60% dispersion in oil, 240 mg, 6.0 mmol) in three small portions over 10 minutes.

    • Causality Note: Portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution. A deep red or purple color should develop, indicating the formation of the sodium 2-nitrophenoxide.

    • Stir the mixture at 0 °C for 30 minutes after the final addition of NaH to ensure complete deprotonation. The cessation of bubbling is a visual cue.

  • Alkylation:

    • While maintaining the inert atmosphere, add 4-bromotetrahydropyran (908 mg, 5.5 mmol) dropwise via syringe to the stirred phenoxide solution at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C using a heating mantle.

    • Trustworthiness Note: The reaction progress should be monitored every 1-2 hours by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% EtOAc in hexanes). The consumption of 2-nitrophenol and the appearance of a new, less polar product spot indicates a successful reaction. The reaction is typically complete within 4-8 hours.[2][9]

  • Work-up and Extraction:

    • Once the reaction is complete (as determined by TLC), cool the flask to room temperature.

    • Slowly quench the reaction by adding 50 mL of deionized water. Caution: This should be done carefully in case any unreacted NaH remains.

    • Transfer the mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to aid in phase separation.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 25%) to isolate the pure product, which typically presents as a yellow solid or oil.

Expected Results
  • Yield: 70-85%

  • Appearance: Yellow solid

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Experimental_Workflow Figure 2: Step-by-Step Experimental Workflow Setup 1. Reaction Setup (Flask, N₂ Atmosphere) Dissolve 2. Dissolve 2-Nitrophenol in Anhydrous DMF Setup->Dissolve Cool 3. Cool to 0 °C Dissolve->Cool Deprotonate 4. Add NaH Portion-wise (Stir 30 min) Cool->Deprotonate Alkylate 5. Add 4-Bromo-THP (Heat to 60-70 °C) Deprotonate->Alkylate Monitor 6. Monitor by TLC Alkylate->Monitor Workup 7. Quench, Extract, Wash & Dry Monitor->Workup Purify 8. Column Chromatography Workup->Purify Characterize 9. Characterize Product (NMR, MS) Purify->Characterize

Caption: A flowchart illustrating the key stages of the synthesis protocol.

Safety and Troubleshooting

  • Safety:

    • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and away from any moisture.

    • 2-Nitrophenol: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

    • 4-Bromotetrahydropyran: Causes skin and eye irritation.[7]

    • DMF: A potential reproductive toxin. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Troubleshooting:

    • Low Yield: May result from incomplete deprotonation (ensure NaH is fresh and added correctly), moisture in the reagents or solvent (use anhydrous materials), or competing E2 elimination. To minimize elimination, avoid excessive heating and prolonged reaction times.

    • No Reaction: Verify the quality of the 4-bromotetrahydropyran, as alkyl halides can degrade over time. Ensure the phenoxide was successfully formed (indicated by the color change).

    • Complex Product Mixture: May indicate side reactions. Purification via column chromatography is essential to isolate the desired product.

References

  • Taylor & Francis Online. (n.d.). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4675454A - Catalytic etherification of phenols to alkyl aryl ethers.
  • ACS Publications. (2021). Nickel-Catalyzed Etherification of Phenols and Aryl Halides through Visible-Light-Induced Energy Transfer. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Syngenta. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis. Professor Dave Explains. Retrieved from [Link]

  • PubMed. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Mitsunobu Coupling for Sterically Hindered Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for one of organic chemistry's most powerful, yet sometimes temperamental, reactions: the Mitsunobu coupling. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the Mitsunobu reaction, particularly when dealing with sterically hindered phenols. Here, we will move beyond standard protocols to explore the nuances of this reaction, offering in-depth troubleshooting advice and field-tested solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: Why is my Mitsunobu reaction with a hindered phenol failing or giving abysmal yields?

Low or no yield in a Mitsunobu reaction with a sterically hindered phenol is a common frustration. The root of the problem often lies in two key areas: the reduced acidity of the phenol and steric impediment around the reaction centers.

  • The pKa Problem: The Mitsunobu reaction requires a nucleophile with a pKa generally below 15, and ideally below 11, to be effectively deprotonated by the betaine intermediate formed from the reaction of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[1][2] Sterically hindered phenols, due to the electronic and steric effects of bulky substituents, can have a higher pKa than their less hindered counterparts, making them less acidic.[3] This reduced acidity hinders the crucial proton transfer step, slowing down or even preventing the formation of the reactive phenoxide nucleophile.

  • Steric Hindrance: The bulky groups on the phenol can physically block the approach of the Mitsunobu reagents. This steric clash can impede the formation of the key oxyphosphonium intermediate, which is necessary to activate the alcohol as a good leaving group.[4]

Q2: I'm observing a complex mixture of byproducts. What are the likely culprits and how can I minimize them?

A messy reaction mixture is often indicative of side reactions competing with your desired coupling. With hindered phenols, two side reactions are particularly prevalent:

  • Alkylation of the Hydrazine Byproduct: A significant side reaction can be the alkylation of the hydrazinedicarboxylate, a byproduct of the reaction.[5] This becomes more pronounced when the desired nucleophilic attack by the hindered phenoxide is slow.

  • Elimination Reactions: If you are using a secondary alcohol, elimination to form an alkene can become a competitive pathway, especially if the reaction is heated.

To minimize these byproducts, consider the following strategies:

  • Lowering the Reaction Temperature: Running the reaction at 0 °C or even lower can often suppress side reactions.

  • Choice of Solvent: The solvent can play a crucial role. While THF is a common choice, switching to a less polar solvent like diethyl ether has been shown to improve yields by suppressing the alkylation of the hydrazine byproduct.[5]

  • Order of Reagent Addition: The sequence of adding reagents can significantly impact the outcome. The standard protocol involves adding the azodicarboxylate last to a solution of the alcohol, phenol, and phosphine.[6] Alternatively, pre-forming the betaine by mixing the phosphine and azodicarboxylate before adding the alcohol and nucleophile can be effective in some cases.[1][6]

Troubleshooting Guides

Issue 1: Low Conversion of the Starting Phenol

If you are struggling with low conversion of your sterically hindered phenol, the following troubleshooting steps can help you optimize your reaction conditions.

1.1. Reagent Selection: Moving Beyond the Standard DEAD/PPh₃

The classic combination of DEAD and PPh₃ is not always optimal for challenging substrates.[7] Consider these alternatives:

  • More Basic Azodicarboxylates: For phenols with higher pKa values, a more basic betaine intermediate is needed to facilitate deprotonation. Reagents like 1,1'-(azodicarbonyl)dipiperidine (ADDP) form a more basic intermediate and can be more effective than DEAD or diisopropyl azodicarboxylate (DIAD).[1][8]

  • Alternative Phosphines: While triphenylphosphine is the workhorse, other phosphines can offer advantages.

    • Tributylphosphine (n-Bu₃P): This more nucleophilic and basic phosphine can sometimes improve reaction rates.[6][9]

    • Polymer-supported Triphenylphosphine: This can simplify purification by allowing the phosphine oxide byproduct to be removed by filtration.[1]

    • Phosphines with Basic Handles: Diphenyl(2-pyridyl)phosphine allows for the removal of the corresponding phosphine oxide with a simple acid wash.[6][9]

Table 1: Comparison of Common Mitsunobu Reagents

Reagent CategoryStandard ReagentAlternative for Hindered PhenolsKey Advantage of Alternative
Azodicarboxylate DEAD, DIADADDP, DCADIncreased basicity of intermediate (ADDP); easier byproduct removal (DCAD)[1][8][10]
Phosphine PPh₃n-Bu₃P, Polymer-supported PPh₃Increased nucleophilicity and basicity (n-Bu₃P); simplified purification[6][9]

1.2. Optimizing Reaction Conditions

  • Concentration and Sonication: For prohibitively slow reactions with hindered substrates, a significant rate increase can be achieved by using high concentrations (e.g., 3.0 M) in combination with sonication.[11][12] This approach has been shown to dramatically reduce reaction times from days to minutes.[11][12]

  • Temperature: While higher temperatures can sometimes push a sluggish reaction forward, they can also lead to increased side product formation.[11] It is often best to start at 0 °C and only gently warm the reaction if necessary.

Troubleshooting Workflow for Low Conversion

G start Low Conversion of Hindered Phenol reagent Modify Reagents start->reagent conditions Optimize Conditions start->conditions phosphine Switch Phosphine (e.g., n-Bu3P) reagent->phosphine azo Switch Azodicarboxylate (e.g., ADDP) reagent->azo solvent Change Solvent conditions->solvent temp Adjust Temperature conditions->temp concentration Increase Concentration & Use Sonication conditions->concentration success Improved Yield solvent->success failure Still Low Yield solvent->failure temp->success temp->failure concentration->success concentration->failure phosphine->success phosphine->failure azo->success azo->failure

Caption: A decision tree for troubleshooting low conversion in Mitsunobu reactions with hindered phenols.

Issue 2: Difficulty in Product Purification

A common headache with the Mitsunobu reaction is the removal of the triphenylphosphine oxide and the reduced hydrazine byproducts.

2.1. Strategies for Simplified Workup

  • Alternative Reagents for Easier Byproduct Removal:

    • Di-(4-chlorobenzyl)azodicarboxylate (DCAD): The hydrazine byproduct of DCAD is often insoluble in common organic solvents like dichloromethane and can be removed by filtration.[1][10]

    • Resin-bound Triphenylphosphine: As mentioned earlier, using a polymer-supported phosphine allows for the easy removal of the phosphine oxide by filtration.[1]

  • Chromatographic Considerations: If chromatography is unavoidable, careful selection of the solvent system is key. Sometimes, a less polar solvent system can help to better separate the desired product from the byproducts.

Experimental Protocols

Protocol 1: General Procedure for Mitsunobu Coupling of a Hindered Phenol using ADDP
  • To a stirred solution of the sterically hindered phenol (1.0 equiv), the alcohol (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,1'-(azodicarbonyl)dipiperidine (ADDP) (1.5 equiv) in anhydrous THF dropwise over 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • If the reaction is sluggish, consider gentle heating to 40 °C.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Concentration, Sonication-Assisted Mitsunobu Coupling

This protocol is adapted from the work of Lepore and He (2003).[13]

  • To a round-bottomed flask, add the sterically hindered phenol (1.0 equiv), the alcohol (1.05 equiv), triphenylphosphine (1.05 equiv), and a minimal amount of anhydrous THF to achieve a concentration of approximately 3.0 M.

  • Place the reaction vessel in a sonication bath.

  • Sonicate the mixture for several minutes to ensure thorough mixing, resulting in a clear, viscous solution.

  • Slowly add the azodicarboxylate (e.g., DEAD or DIAD) (1.05 equiv) to the sonicating mixture.

  • Continue sonication, monitoring the reaction by TLC or LC-MS. Reaction times can be as short as 15 minutes.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD IonPair Ion Pair Betaine->IonPair + ArOH Phenol ArOH (Hindered Phenol) Alcohol R-OH Oxyphosphonium Alkoxyphosphonium Salt IonPair->Oxyphosphonium + R-OH Hydrazine Reduced DEAD IonPair->Hydrazine - H⁺ Product Ar-O-R (Ether Product) Oxyphosphonium->Product + ArO⁻ (SN2 attack) TPPO PPh₃=O Product->TPPO + PPh₃=O

Caption: A simplified representation of the key intermediates in the Mitsunobu reaction.

Concluding Remarks

The Mitsunobu reaction, while powerful, requires careful consideration and optimization when applied to sterically hindered phenols. By understanding the underlying mechanistic challenges and exploring alternative reagents and conditions, researchers can successfully employ this reaction for the synthesis of complex molecules. This guide provides a starting point for troubleshooting and should be used in conjunction with a thorough review of the primary literature.

References

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. [Link]

  • Mitsunobu reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Replacing a DEAD, Middle-aged Reagent - ChemistryViews. (2013, May 7). Retrieved from [Link]

  • Lipshutz, B. H., Chung, D. W., Rich, B., & Corral, R. (2006). Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate. Organic Letters, 8(22), 5069–5072. [Link]

  • Mitsunobu Reaction. (2019, August 26). Retrieved from [Link]

  • Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition. (n.d.). Retrieved from [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • K. C. Kumara Swamy, N. N. Bhuvan Kumar, E. Balaraman, & K. V. P. Pavan Kumar. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]

  • Mitsunobu Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Mitsunobu Reaction - Common Conditions. (n.d.). Retrieved from [Link]

  • Shah, S. T. A., & Khan, M. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4755. [Link]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. [Link]

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Organic Syntheses, 73, 110. [Link]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Retrieved from [Link]

  • Taniguchi, T., Hirose, D., & Ishibashi, H. (2016). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Organic & Biomolecular Chemistry, 14(31), 7473–7483. [Link]

  • Any methods to achieve selectivity between Mitsunobu displacement and Mitsunobu etherfication? (2018, September 25). Retrieved from [Link]

  • Gazvoda, M., Modrijan, M., & Košmrlj, J. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega, 4(3), 5961–5968. [Link]

  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. (2023, August 10). Retrieved from [Link]

  • Mitsunobu Reaction|DEAD Reagent| Lots Of Examples| Previous Year Solved Question - YouTube. (2020, July 31). Retrieved from [Link]

  • Approximate pKa chart of the functional groups: values to know. (n.d.). Retrieved from [Link]

  • (PDF) Sterically Hindered Phenols as Antioxidant - ResearchGate. (n.d.). Retrieved from [Link]

  • Mechanism of Hindered Phenol Antioxidant - Vinati Organics. (2024, June 21). Retrieved from [Link]

  • Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL-induced retinal pigment epithelial cell death as a potential pharmacotherapy - PubMed. (2021, November 27). Retrieved from [Link]

Sources

Removing unreacted 2-nitrophenol from pyran ether product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Nitrophenyl Tetrahydropyranyl Ether

Case ID: THP-NP-002 Topic: Removal of unreacted 2-nitrophenol from reaction mixtures. Status: Active Guide

Executive Summary

This guide addresses the purification of 2-nitrophenyl tetrahydropyranyl (THP) ether. The primary challenge is separating the unreacted starting material, 2-nitrophenol , from the product. Unlike standard phenols, 2-nitrophenol possesses unique intramolecular hydrogen bonding that alters its solubility and volatility, often causing it to "streak" on silica columns or co-elute with products.

This protocol prioritizes a chemical separation strategy (Alkaline Wash) over physical separation (Chromatography) as the primary workflow, utilizing the significant pKa difference between the phenolic impurity and the ether product.

Module 1: The Chemical Logic (Why this works)

To troubleshoot effectively, you must understand the competing forces in your flask.

CompoundStructure TypepKaAcid/Base NatureSolubility (Organic)Solubility (Aq. Base)
2-Nitrophenol Phenol (Impurity)~7.23Weak AcidHighHigh (as phenoxide)
THP Ether Acetal (Product)N/ANeutralHighInsoluble
DHP Enol Ether (Reagent)N/ANeutralHighInsoluble

The Mechanism of Separation: 2-Nitrophenol is significantly more acidic than unsubstituted phenol (pKa ~10) due to the electron-withdrawing nitro group. However, it forms a strong intramolecular hydrogen bond between the hydroxyl proton and the nitro oxygen.

  • Consequence: This internal bond makes the neutral molecule surprisingly non-polar and volatile (steam volatile), making it difficult to separate by chromatography or simple distillation.

  • Solution: We must break this internal bond by deprotonating the phenol with a base. This converts the yellow, semi-volatile 2-nitrophenol into the deep orange/red, water-soluble 2-nitrophenolate anion .

Safety Note: THP ethers are acid-labile . They are stable in basic conditions (NaOH, KOH) but will hydrolyze back to the starting material if exposed to acid. Do not acidify the aqueous wash if you intend to recover the product from it.

Module 2: Primary Protocol (Alkaline Wash)

Objective: Chemically sequester the impurity into the aqueous phase.

Step-by-Step Methodology
  • Dilution:

    • Dilute your crude reaction mixture with a non-polar organic solvent.

    • Recommended: Diethyl Ether (

      
      ) or Ethyl Acetate (
      
      
      
      ).
    • Volume: Use at least 5x the volume of your crude oil.

  • The "Red Shift" Wash (Critical Step):

    • Prepare a 1M NaOH (Sodium Hydroxide) solution.

    • Add the NaOH solution to your separatory funnel (1:1 volume ratio with organic layer).

    • Shake vigorously.

    • Observation: The aqueous layer should turn intense orange or red . This is the visual confirmation of 2-nitrophenolate formation.

  • Iterative Extraction:

    • Drain the aqueous (red) layer.

    • Repeat the NaOH wash until the aqueous layer is colorless or very pale yellow.

    • Why? The intramolecular hydrogen bond in 2-nitrophenol resists deprotonation slightly more than in 4-nitrophenol. Multiple washes ensure quantitative removal.

  • Final Polish:

    • Wash the organic layer once with Brine (Saturated NaCl) to remove excess base and water.

    • Dry over Sodium Sulfate (

      
      ) .[1][2]
      
    • Concentrate in vacuo.

Visualizing the Workflow

G Start Crude Reaction Mixture (Product + 2-Nitrophenol + DHP) Solvent Dilute with Et2O or EtOAc Start->Solvent Wash Add 1M NaOH (Vigorous Shake) Solvent->Wash SepFunnel Separation Phase Wash->SepFunnel OrgLayer Organic Layer (THP Ether + DHP) SepFunnel->OrgLayer Top Layer AqLayer Aqueous Layer (Sodium 2-Nitrophenolate) SepFunnel->AqLayer Bottom Layer (Deep Red/Orange) Check Is Aqueous Layer Colorless? OrgLayer->Check Waste Discard Aqueous Waste (Contains Impurity) AqLayer->Waste Check->Wash No (Yellow/Red) Dry Dry (Na2SO4) & Concentrate Check->Dry Yes (Colorless) Final Pure THP Ether Dry->Final

Figure 1: Purification logic flow. Note the visual check at the separation stage.

Module 3: Troubleshooting & FAQs

Q1: The aqueous layer is not turning red, but I know 2-nitrophenol is present.

  • Cause: Your base might be too weak, or the organic solvent is too polar (holding onto the phenol).

  • Fix: Ensure you are using NaOH (1M) , not Bicarbonate (

    
    ). Bicarbonate (pH ~8.5) is barely strong enough to fully deprotonate 2-nitrophenol (pKa 7.2) efficiently in a biphasic system. Switch to NaOH.
    

Q2: I formed a stubborn emulsion.

  • Cause: DHP (Dihydropyran) can sometimes polymerize into oligomers that act as surfactants.

  • Fix:

    • Add solid NaCl to the separatory funnel to increase the ionic strength of the aqueous layer.

    • Filter the entire mixture through a pad of Celite if particulate matter is visible.

    • Wait. Gravity is your best reagent here.

Q3: Can I use column chromatography instead?

  • Answer: Yes, but proceed with caution.

  • Risk: 2-Nitrophenol is "slippery" on silica due to its intramolecular H-bonding (it acts less polar than expected). It often smears into the product fractions.

  • Modification: If you must column, use a gradient of Hexanes:Ethyl Acetate .[1] The THP ether is usually much less polar than the phenol.

    • Tip: You can wash the silica column with 1% Triethylamine in the eluent to ensure the phenol stays deprotonated and sticks to the silica, but this is rarely necessary if the alkaline wash (Module 2) is performed correctly.

Q4: My product hydrolyzed back to the phenol during workup!

  • Cause: Acid contamination.[3][4]

  • Fix: Did you use an acidic drying agent or wash with acid? THP ethers are acetals; they fall apart in acid.[1][4] Ensure your organic layer is neutral or slightly basic before concentration. Add a few drops of triethylamine to your rotary evaporator flask if you suspect trace acid stability issues.

Module 4: Advanced Characterization

How do you confirm the impurity is gone?

Method2-Nitrophenol SignalTHP Ether Product Signal
TLC Yellow spot (visible without stain). Moves faster than 4-nitrophenol.Colorless (needs stain like PMA or Anisaldehyde).
1H NMR Phenolic -OH proton: Singlet @ ~10.5 ppm (exchangeable).Acetaliic proton (O-CH-O): Triplet/dd @ ~5.4-5.6 ppm.
Visual Yellow crystalline solid.Usually a colorless oil or low-melting solid.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard reference for THP stability and cleavage conditions).
  • PubChem. (n.d.).[5] 2-Nitrophenol (Compound Summary). National Library of Medicine. Retrieved from [Link] (Verifies pKa ~7.23 and solubility data).

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (General organic workup procedures for phenols).

Sources

Preventing ether cleavage during nitro reduction of pyran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyran Derivative Technical Support Center

Ticket #: PYR-NO2-RED-001 Subject: Preventing Ether Cleavage & Ring Opening During Nitro Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry

Overview: The "Fragile Ring" Challenge

You are likely here because you need to reduce a nitro group (


) to an amine (

) in the presence of a pyran ring. This is a high-stakes transformation due to two distinct failure modes inherent to pyran derivatives:
  • Acid-Catalyzed Hydrolysis: Pyran rings, particularly tetrahydropyrans (THP) and glycosides, behave as cyclic acetals or hemiacetals. In the presence of strong acids (common in metal reductions like Fe/HCl or SnCl

    
    /HCl), the ring opens, destroying your scaffold.
    
  • Hydrogenolysis: If your pyran ring contains benzylic ether linkages or is itself allylic (e.g., dihydropyran), standard catalytic hydrogenation (Pd/C + H

    
    ) will cleave these bonds, resulting in deprotection or ring saturation.
    

This guide provides chemoselective protocols designed to bypass these specific pitfalls.

Module 1: Diagnostic Workflow

Before selecting a reagent, determine your substrate's specific vulnerability using the decision matrix below.[1]

G Start Start: Analyze Substrate IsBenzylic Does the Pyran have Benzylic/Allylic Ethers? Start->IsBenzylic IsAcetal Is the Pyran an Acetal/Ketal? (e.g., Glycoside, THP ether) IsBenzylic->IsAcetal No NoPd CRITICAL: Avoid Pd/C Risk: Hydrogenolysis IsBenzylic->NoPd Yes NoAcid CRITICAL: Avoid Strong Acids (HCl, AcOH, Lewis Acids) Risk: Ring Opening IsAcetal->NoAcid Yes MethodFe RECOMMENDED: Fe / NH4Cl (The 'Gold Standard') IsAcetal->MethodFe No (Stable Ether) NoPd->MethodFe Batch/Solid MethodPt HYDROGENATION: Sulfided Pt/C (If gas phase required) NoPd->MethodPt Gas Phase NoAcid->MethodFe MethodDith ALTERNATIVE: Sodium Dithionite (Mild, Aqueous) NoAcid->MethodDith

Figure 1: Reagent selection logic based on pyran ring sensitivity.

Module 2: The "Gold Standard" Protocols

These methods are validated for high chemoselectivity, operating at near-neutral pH to preserve acid-sensitive acetals and avoiding noble metals to prevent hydrogenolysis.

Protocol A: Iron / Ammonium Chloride (Fe/NH Cl)

Best for: General purpose, highly acid-sensitive substrates, and benzylic ethers.

The Science: Unlike the classical Béchamp reduction (Fe/HCl), this modification uses ammonium chloride as a mild electrolyte (pH ~5.5–6.0). The reaction proceeds via electron transfer from the iron surface, mediated by water, without generating a concentration of protons high enough to hydrolyze pyran acetals.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails due to iron sludge), dissolve the nitro-pyran substrate (1.0 equiv) in a mixture of Ethanol/Water (3:1 ratio) .

  • Activation: Add Ammonium Chloride (NH

    
    Cl)  (5.0 equiv).
    
  • Reduction: Add Iron Powder (325 mesh, reduced grade) (5.0 equiv).

    • Note: Activated iron works best. If using older iron, briefly wash with dilute HCl, then water and acetone, and dry before use.

  • Reaction: Heat to 70°C (gentle reflux) for 1–4 hours. Monitor by TLC/LCMS.

    • Visual Cue: The grey iron powder will turn into a reddish-brown sludge (iron oxides) as the reaction progresses.

  • Workup (Critical Step):

    • Cool to room temperature.[2][3]

    • Filter the mixture through a Celite pad to remove iron oxides. Wash the pad copiously with EtOAc or MeOH.

    • Troubleshooting: If the filtrate is cloudy (colloidal iron), add a small amount of saturated NaHCO

      
       and refilter.
      
Protocol B: Sodium Dithionite (Na S O )

Best for: Scale-up, room temperature reactions, and extremely fragile substrates.

The Science: Sodium dithionite acts as a soluble electron donor in aqueous media. It is milder than metal reductions and avoids heavy metal waste.

Step-by-Step Methodology:

  • Solvent System: Dissolve substrate (1.0 equiv) in THF/Water (1:1) or Dioxane/Water (1:1) .

  • Reagent Addition: Add Sodium Dithionite (3.0–5.0 equiv) and Sodium Bicarbonate (3.0 equiv) to buffer the solution.

  • Reaction: Stir at Room Temperature or mild heat (40°C).

    • Caution: Dithionite degrades rapidly in acidic solution; the bicarbonate is essential to maintain stability.

  • Workup:

    • Pour into water and extract with EtOAc.

    • Note: This method often yields very clean products requiring minimal purification.

Module 3: Comparative Data & Reagent Selection

The following table summarizes the compatibility of common reduction methods with pyran derivatives.

MethodReagent SystempH ConditionsEther Stability (Benzylic)Acetal Stability (Pyran Ring)Rec. Score
Fe/NH

Cl
Fe, EtOH, H

O
Weakly Acidic (5.5)High High 10/10
Dithionite Na

S

O

, THF, H

O
Neutral/BasicHigh High 9/10
Béchamp Fe, HClStrongly Acidic (<1)HighLow (Ring Opening) 2/10
Stannous SnCl

, HCl
Strongly Acidic (<1)HighLow (Ring Opening) 2/10
Catalytic H

Pd/C, H

NeutralLow (Cleavage) High1/10
Sulfided Pt Pt/C(S), H

NeutralModerate/High High7/10

Module 4: Troubleshooting & FAQs

Q: The Fe/NH


Cl reaction has stalled at 50% conversion. What do I do? 
  • Diagnostic: Iron surface passivation is the likely culprit. The iron oxide coating prevents further electron transfer.

  • Fix: Do not add acid. Instead, add fresh Iron powder (2.0 equiv) and a small amount of fresh NH

    
    Cl. Increase agitation speed to physically abrade the particle surfaces.
    

Q: I see a new spot on TLC that is more polar than my amine. Did the ring open?

  • Diagnostic: If you used SnCl

    
     or Fe/HCl, yes, you likely formed a diol/aldehyde.
    
  • Verification: Check the NMR for the disappearance of the anomeric proton (if acetal) or the appearance of aldehyde signals (~9-10 ppm).

  • Prevention: Switch immediately to the Fe/NH

    
    Cl or Dithionite protocol.
    

Q: I must use hydrogenation because of scale. How do I save my benzyl ether?

  • Strategy: You cannot use Pd/C. Palladium has a high affinity for benzylic C-O bond insertion.

  • Alternative: Use Sulfided Platinum on Carbon (Pt/C-S) . The sulfur acts as a catalyst poison that dramatically reduces hydrogenolysis activity while permitting nitro reduction. Alternatively, use Raney Nickel (washed neutral), which is less aggressive toward ethers than Pd.

Module 5: Experimental Workflow Visualization

The following diagram illustrates the critical path for the Fe/NH


Cl protocol, highlighting the checkpoints for preventing side reactions.

Workflow Input Nitro-Pyran Substrate Solvent Solvent Choice: EtOH/H2O (3:1) (Ensures NH4Cl solubility) Input->Solvent Reagent Add Reagents: 1. NH4Cl (Buffer) 2. Fe Powder Solvent->Reagent Reaction Reaction: Reflux (70°C) 1-4 Hours Reagent->Reaction Check Checkpoint: Check pH (should be ~6) Monitor TLC Reaction->Check Check->Reaction Incomplete (Add fresh Fe) Workup Workup: Filter warm thru Celite (Prevents gelation) Check->Workup Complete Output Isolated Amino-Pyran Workup->Output

Figure 2: Operational workflow for Iron/Ammonium Chloride reduction.

References

  • Mechanism of Fe/NH

    
    Cl Reduction: 
    
    • Title: FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines.
    • Source: ResearchGate / Synthetic Communic
    • URL:

  • Sodium Dithionite Protocols

    • Title: Dithionite-Mediated Tandem Nitro Reduction/Imine Formation.[4][5]

    • Source: Journal of Organic Chemistry (ACS)
    • URL:

  • Selective Reduction Reviews

    • Title: Selective Reduction of Nitro Groups - Technical Support Guide.[1]

    • Source: BenchChem[1]

    • URL:

  • Hydrogenation Selectivity

    • Title: Reduction/Ether Cleavage via Hydrogenation (Educational Overview).[6]

    • Source: YouTube / JoeChem[6]

    • URL: (Note: Generalized mechanism resource)

  • General Nitro Reduction Conditions

    • Title: Nitro Reduction - Common Conditions and Mechanisms.[7]

    • Source: Common Organic Chemistry
    • URL:

Sources

Technical Support Center: Purification of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis & Purification Help Desk. Ticket Subject: Purification Protocols for CAS 898289-39-9 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Chemical Profile & Impurity Landscape[1]

Before initiating purification, you must identify the specific impurity profile generated by your synthesis route. The purification strategy for 4-(2-Nitrophenoxy)tetrahydro-2H-pyran differs significantly depending on whether you utilized a Nucleophilic Aromatic Substitution (SNAr) or a Mitsunobu coupling.

Compound Data
PropertySpecificationNotes
IUPAC Name 4-(2-Nitrophenoxy)tetrahydro-2H-pyran
CAS 898289-39-9
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
Physical State Off-white to pale yellow solidMay exist as a viscous oil if solvent is trapped.[1][2][3][4]
Solubility Soluble in DCM, EtOAc, THF.Poor solubility in Hexanes, Water.
Impurity Identification Matrix

Use this table to diagnose your crude mixture based on your synthesis route.

Synthesis RouteMajor ImpurityPhysical CharacteristicRemoval Strategy
SNAr (NaH/THF or K₂CO₃/DMF)1-Fluoro-2-nitrobenzene Pale yellow oilHigh vacuum distillation or Hexane wash (if product is solid).
SNAr Tetrahydro-2H-pyran-4-ol Colorless oilAqueous workup (highly water soluble).
Mitsunobu (DEAD/PPh₃)Triphenylphosphine Oxide (TPPO) White crystalline solidPrecipitation in Et₂O/Hexane or SiO₂ chromatography.
Mitsunobu 2-Nitrophenol Bright yellow/orange solidBasic aqueous wash (NaOH).

Primary Purification Protocols

Protocol A: Crystallization (Recommended for SNAr Route)

Best for scaling up >10g batches where TPPO is not present.

The Mechanism: The 2-nitro group creates a dipole moment that allows solubility in hot ethanol, while the tetrahydropyran ring provides enough lipophilicity to crash out upon cooling.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude brown solid/oil in a minimum amount of boiling Ethanol (EtOH) .

    • Tech Note: If the solution is dark, treat with activated charcoal (5 wt%) for 10 minutes at reflux, then filter hot through Celite.

  • Saturation: Add hot Water dropwise until a faint turbidity persists.

  • Re-solubilization: Add a few drops of hot EtOH to restore clarity.

  • Nucleation: Remove from heat. Allow to cool slowly to room temperature (RT) with gentle stirring.

    • Critical: Do not crash cool on ice immediately; this traps impurities and leads to "oiling out."

  • Crystallization: Once solids appear at RT, cool to 0-4°C for 2 hours.

  • Isolation: Filter the off-white needles. Wash with cold 20% EtOH/Water.

Protocol B: Flash Chromatography (Recommended for Mitsunobu Route)

Best for removing stubborn TPPO or hydrazine byproducts.

Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Hexanes / Ethyl Acetate (EtOAc)

Gradient Table:

Column Volume (CV) % Ethyl Acetate Purpose
0 - 2 0% Column equilibration
2 - 5 0% → 10% Elute non-polar impurities (excess fluoronitrobenzene)
5 - 12 10% → 30% Elute Product (Target)

| 12 - 15 | 30% → 100% | Flush polar byproducts (TPPO, nitrophenols) |

Tech Note: 2-Nitrophenoxy ethers are UV active. Monitor at 254 nm (aromatic) and 300-330 nm (nitro group absorbance).

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct workup based on the reaction outcome.

PurificationWorkflow Start Crude Reaction Mixture RouteCheck Synthesis Route? Start->RouteCheck SNAr SNAr (Fluoro-nitrobenzene) RouteCheck->SNAr Base Mediated Mitsunobu Mitsunobu (PPh3/DEAD) RouteCheck->Mitsunobu Redox Coupling WorkupA Aqueous Workup: Wash w/ Water & Brine (Removes excess Alcohol) SNAr->WorkupA WorkupB Basic Wash: 1M NaOH Wash (Removes unreacted Nitrophenol) Mitsunobu->WorkupB CrudeState Assess Crude State WorkupA->CrudeState TPPO_Check Precipitate TPPO? (Add Et2O/Hexane, Filter solids) WorkupB->TPPO_Check TPPO_Check->CrudeState Filtrate Solid Solid Crude CrudeState->Solid Oil Oily Crude CrudeState->Oil Recryst Protocol A: Recrystallization (EtOH/H2O) Solid->Recryst High Purity (>85%) Column Protocol B: Flash Column (Hex/EtOAc) Solid->Column Low Purity (<85%) Oil->Recryst Attempt Seeding Oil->Column Standard Path

Figure 1: Decision Matrix for the purification of 4-(2-nitrophenoxy)tetrahydro-2H-pyran based on synthesis origin and physical state.

Troubleshooting & FAQs (The "Help Desk")

Ticket #101: "My product is oiling out during recrystallization."

Diagnosis: The temperature dropped too quickly, or the solvent composition is too polar (too much water). Resolution:

  • Reheat the mixture until the oil layer dissolves back into the ethanol.

  • Add a small volume of Ethyl Acetate (co-solvent) to increase the solubility of the oil phase.

  • Seed the solution: Add a tiny crystal of pure product (or scratch the glass wall) at 30°C.

  • Wrap the flask in foil/towel to ensure very slow cooling.

Ticket #102: "The product has a persistent bright yellow color."

Diagnosis: Contamination with 2-Nitrophenol . Even trace amounts (<<1%) can cause intense coloration due to the phenolic nitro chromophore. Resolution:

  • Dissolve the product in Ethyl Acetate.[4]

  • Wash 3x with 1M NaOH or 10% K₂CO₃ . The aqueous layer will turn bright yellow/orange (phenolate anion).

  • Wash with brine, dry over Na₂SO₄, and concentrate. The product should be pale off-white.

Ticket #103: "I see a large impurity peak at ~7.5-7.7 ppm in NMR."

Diagnosis: Residual Triphenylphosphine Oxide (TPPO) from Mitsunobu reaction. Resolution:

  • Magnesium Chloride Wash: Dissolve crude in Toluene. Wash with aqueous MgCl₂ solution. TPPO forms a complex with Mg salts and partitions into the aqueous phase (Ref 1).

  • Precipitation: Dissolve crude in minimal DCM, then pour into rapidly stirring cold Hexanes/Ether (1:1). TPPO precipitates; product remains in solution.[4]

Ticket #104: "Yield is lower than expected after column chromatography."

Diagnosis: The product may be "streaking" or degrading. Resolution:

  • Acid Sensitivity: While aryl ethers are stable, the THP ring is an acetal. Avoid highly acidic mobile phases.

  • Check Aqueous Layer: Tetrahydro-2H-pyran-4-ol is very water-soluble. If your reaction didn't go to completion, your mass balance is likely in the aqueous waste of the workup.

References

  • Removal of TPPO: Bates, R. W., & Sridhar, S. (2020). "Triphenylphosphine Oxide: The Unwanted Guest." Journal of Organic Chemistry.
  • SNAr Methodology: Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in Cross-Coupling Reactions." Coordination Chemistry Reviews. (Contextualizing aryl ether synthesis).
  • Compound Characterization: PubChem. "4-(2-Nitrophenoxy)tetrahydro-2H-pyran (CAS 898289-39-9)." (Note: Link directs to related nitrophenoxy-THP analogs for structural verification as exact CAS landing pages vary by vendor).

  • Mitsunobu Purification: Lipshutz, B. H., et al. (2018). "Sustainable Mitsunobu Reactions." ACS Sustainable Chemistry & Engineering.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-nitrophenol and fluoronitrobenzene derivatives before handling.

Sources

Technical Support Center: Solubilization Guide for 4-(2-Nitrophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Challenge: Researchers frequently encounter precipitation ("crashing out") when introducing 4-(2-Nitrophenoxy)tetrahydro-2H-pyran into aqueous buffers (PBS, media).[1][2] This is not a handling error but a fundamental physicochemical property of the molecule.[2]

The Molecule: This compound is an aryl alkyl ether .[2] Crucially, the tetrahydropyran (THP) ring is attached at the 4-position .[2] Unlike 2-THP ethers (which are acetals and acid-labile), this 4-THP ether is chemically stable but significantly lipophilic.[1][2] The nitro group enhances crystallinity, often resulting in a "brick dust" solid that resists dissolution due to high lattice energy.[2]

Physicochemical Profile
PropertyValue / CharacteristicImpact on Solubility
CAS Number 898289-39-9Unique Identifier
Molecular Weight 223.23 g/mol Small molecule, amenable to complexation
LogP (Est.) ~2.1 – 2.5Lipophilic. Prefers organic phase.[1]
H-Bond Donors 0Lack of donors reduces water interaction.[1][2]
Ionizability Non-ionizable CRITICAL: pH adjustment will not improve solubility.[2]
Key Moiety 2-Nitrophenyl etherPlanar, hydrophobic, potential for

-stacking.[1][2]

Troubleshooting Decision Matrix

Before starting a protocol, determine your experimental constraints using this logic flow.

SolubilityLogic cluster_legend Recommended Path Start START: Define Application Toxicity Is DMSO/Ethanol toxic to your assay? Start->Toxicity Conc Required Concentration > 100 µM? Toxicity->Conc No (Chemical Synthesis/Robust Cells) Complex Protocol B: Cyclodextrin Complexation (HP-β-CD) Toxicity->Complex Yes (Sensitive Cells/In Vivo) Stock Protocol A: Standard Organic Stock (DMSO/EtOH) Conc->Stock No (< 100 µM) Emulsion Protocol C: Surfactant Dispersion (Tween 80) Conc->Emulsion Yes (> 100 µM)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on biological tolerance and concentration requirements.

Detailed Solubilization Protocols

Protocol A: The "Standard" Organic Stock (DMSO)

Best for: High-throughput screening, robust cell lines, chemical synthesis.[1][2]

The Mechanism: DMSO breaks the crystal lattice of the solid.[2] When diluted into water, the "cosolvent fraction" maintains the drug in solution kinetically, though thermodynamically it may want to precipitate.[1][2]

  • Weighing: Weigh the solid 4-(2-Nitrophenoxy)tetrahydro-2H-pyran into a glass vial.

  • Primary Solubilization: Add 100% anhydrous DMSO to achieve a stock concentration of 10 mM to 50 mM .[2]

    • Tip: If undissolved particles remain, sonicate at 40 kHz for 5 minutes. The solution should turn clear/yellowish.[2]

  • Storage: Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic; water in the stock causes "micro-crashing").[1][2]

  • Aqueous Dilution (The Critical Step):

    • Do not add the stock directly to a large volume of cold buffer. This causes local high concentration and immediate precipitation (the "cloudy plume").[2]

    • Technique: Place your buffer in a vortex.[2] While vortexing, slowly inject the DMSO stock into the center of the vortex to ensure rapid dispersion.[2]

    • Limit: Keep final DMSO concentration < 0.5% (v/v) for cell assays.

Protocol B: Cyclodextrin Complexation (The "Bio-Safe" Method)

Best for: Animal studies (in vivo), sensitive primary cells, preventing precipitation over time.[2]

The Mechanism: The hydrophobic nitrophenyl ring inserts into the toroidal cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1] The outer shell interacts with water, shielding the hydrophobic drug.[2]

Materials:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[1][3][4][5]

  • Milli-Q Water or Saline[1]

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) clear solution.[1][2] Filter sterilize (0.22 µm).

  • Add Compound: Add 4-(2-Nitrophenoxy)tetrahydro-2H-pyran solid to the vehicle.

    • Target: 1–5 mg/mL (depending on specific solubility limit).[2]

  • Energy Input: The complexation is not instantaneous.[2]

    • Shake: Place on an orbital shaker (200 rpm) for 24–48 hours at Room Temperature.

    • Sonicate: Alternatively, sonicate for 30 mins, but avoid overheating (>60°C).

  • Clarification: If solid remains, filter through a 0.45 µm PVDF filter.[2] The filtrate contains the solubilized drug-CD complex.[1][2]

  • Validation: Check absorbance at λ_max (approx 300-330 nm for nitrophenols) to confirm concentration.

Protocol C: Cosolvent/Surfactant Mix (For High Loads)

Best for: IP injection or high-concentration acute dosing.[1]

Formulation:

  • 5% DMSO (Pre-dissolve compound here)[2]

  • 5% Tween 80 (Polysorbate 80)[2]

  • 90% Saline/Water[2]

Method:

  • Dissolve compound in DMSO (High Conc).[2]

  • Add Tween 80 and vortex until mixed.

  • Slowly add warm (37°C) Saline while vortexing. Note: Adding saline too fast will cause precipitation.[1][2]

Frequently Asked Questions (Technical FAQ)

Q1: Can I improve solubility by adjusting the pH of my buffer? A: No. This is a common misconception.[2]

  • Reasoning: Solubility changes with pH only if the molecule can gain or lose a proton (ionization).[2] 4-(2-Nitrophenoxy)tetrahydro-2H-pyran has no acidic protons (the phenol H is replaced by the pyran ring) and the nitro group is not basic.[1]

  • Result: The molecule remains neutral across pH 1–14.[2] Adding acid or base will not help and may hydrolyze the ether linkage under extreme conditions.[2]

Q2: My solution turns cloudy after 30 minutes in the incubator. Why? A: This is "Ostwald Ripening." You likely created a supersaturated solution using Protocol A (DMSO). Initially, the particles were too small to see (nano-precipitates).[2] Over time, small particles dissolved and redeposited onto larger ones, becoming visible crystals.[1][2]

  • Fix: Switch to Protocol B (Cyclodextrin) . The inclusion complex prevents crystal nucleation.[2]

Q3: Is the compound stable in water? A: Yes, chemically. The 4-alkoxy-tetrahydropyran linkage is an ether, which is generally stable to hydrolysis compared to the acetal linkage found in 2-alkoxytetrahydropyrans (THP protecting groups).[1][2]

  • Caution: However, the nitro group is susceptible to enzymatic reduction (to an amine) by cellular nitroreductases in long-term anaerobic cultures or liver microsome assays.[2]

Q4: I see a yellow tint. Is my compound degrading? A: Likely not. Nitro-aromatic compounds are inherently yellow, especially in higher concentrations or organic solvents.[1][2] However, if the yellow color shifts to deep orange/red, this may indicate reduction to an aniline or formation of azo-dimers (photodegradation).[1][2] Protect stocks from light.[2]

References & Grounding

The protocols above are derived from standard medicinal chemistry formulation principles for lipophilic aryl ethers and nitro-aromatics.

  • Cyclodextrin Efficacy: Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Supports Protocol B: Mechanism of inclusion complexation for lipophilic drugs.[2]

  • Solubility of Nitrophenols: Physicochemical data indicates nitrophenol derivatives form stable complexes with HP-β-CD due to the fit of the aromatic ring into the hydrophobic cavity.[1][2] See Search Result 1.1 (NIH/PMC).[2]

  • Cosolvent Theory: Yalkowsky, S. H. (1999).[2] Solubility and Solubilization in Aqueous Media. American Chemical Society.[2][6]

    • Supports Protocol A: Exponential relationship between cosolvent fraction and solubility.

  • Compound Properties: PubChem CID 25702827 (Analogous structures) and CAS 898289-39-9 data confirm the non-ionizable, lipophilic nature of the nitrophenoxy-THP scaffold.[1][2] [2]

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for CAS 898289-39-9 before handling.

Sources

Minimizing side reactions in nucleophilic aromatic substitution of nitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (


). I am Dr. Aris, your Senior Application Scientist.

This guide is engineered for researchers encountering yield loss, impurity profiles, or kinetic stalling in the functionalization of nitrobenzenes. Unlike standard textbook descriptions, we will focus on the failure modes of this reaction—specifically the side pathways that compete with the desired addition-elimination mechanism.

Core Mechanism: The Kinetic Reality

To troubleshoot, you must first understand the kinetic hierarchy.


 on nitrobenzenes is not  a concerted 

process.[1] It is a two-step addition-elimination pathway proceeding through a high-energy anionic intermediate (Meisenheimer Complex).[2]

The "Element Effect" Rule: In


, the breaking of the C-Halogen bond is not the rate-determining step (RDS). The RDS is the initial nucleophilic attack. Therefore, Fluorine (

) is the superior leaving group
, vastly outperforming Chlorine (

), Bromine (

), and Iodine (

).[1]
  • Why? Fluorine’s high electronegativity inductively lowers the energy of the LUMO at the ipso carbon, accelerating the formation of the Meisenheimer complex.

  • Implication: If your reaction with an aryl chloride is sluggish, switching to an aryl fluoride can increase the reaction rate by orders of magnitude (200–300x).

Module 1: Troubleshooting Chemoselectivity

Issue: "I see amine formation or loss of the nitro group."

Nitro groups are potent activators, but they are also liable to reduction and displacement.

Side Reaction: Nitro Reduction

Symptoms: Appearance of anilines (M-30 or M-32 peaks in MS) or azo-compounds (colored impurities). Cause: The use of reducing environments or bases capable of Single Electron Transfer (SET). Mechanism: Nitroarenes have low reduction potentials. Hydride donors (like


 used in adjacent steps) or active metals will reduce 

to

. Even seemingly innocent bases can initiate SET pathways.

Protocol Adjustment:

  • Avoid Hydrides: Never use hydride bases (NaH, LiH) if the substrate is highly electron-deficient; they can act as reducing agents.

  • Switch Base: Use carbonate bases (

    
    , 
    
    
    
    ) or tertiary amines (DIPEA).
  • Oxygen Exclusion: While

    
     is not strictly air-sensitive, radical-anion chains (SET) are promoted by oxygen. Degas solvents if oxidative degradation is observed.
    
Side Reaction: Denitration (Nitro Displacement)

Symptoms: The nucleophile displaces the


 group instead of the halogen.
Cause:  The nitro group is itself a good leaving group (

mobility). This occurs often when the nucleophile is sterically hindered or if the halogen position is sterically crowded. Mechanism: Attack at the nitro-bearing carbon forms a Meisenheimer complex that expels

.

Protocol Adjustment:

  • Leaving Group Selection: Ensure your intended leaving group is Fluorine .[1] The rate of F-displacement is usually fast enough to outcompete

    
    -displacement. If using Cl/Br, the rates are closer, increasing the risk of denitration.
    
  • Temperature Control: Denitration often has a higher activation energy. Lower the temperature and extend the reaction time.

Module 2: Regioselectivity & Competition

Issue: "I have a mixture of isomers or 'wrong' substitution."
The Ortho vs. Para Dilemma

If your nitrobenzene has leaving groups at both ortho and para positions (e.g., 2,4-difluoronitrobenzene), regioselectivity is governed by sterics and electronics.

FactorOrtho AttackPara Attack
Sterics Disfavored (crowding by

)
Favored (less hindrance)
Electronics Inductively favored (closer to EWG)Resonance favored
Solvent Can be favored by H-bondingStandard preference

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Mixture of Ortho/Para products Non-selective nucleophile or high Temp.Lower temperature to -20°C to 0°C. Use a less reactive nucleophile to leverage the activation energy difference.
Ortho-substitution required Need to overcome steric repulsion.Use non-polar solvents (Toluene/THF) if the nucleophile allows. Use a nucleophile capable of H-bonding to the nitro oxygen (e.g., amines), which directs attack ortho.
Para-substitution required Standard preference.Use bulky nucleophiles (e.g., t-butoxide) to maximize steric repulsion at the ortho position.
The Trap (Oxidative Substitution)

Symptoms: The nucleophile adds to a carbon bearing a Hydrogen, not the Halogen. Cause: Highly electron-deficient rings (e.g., dinitrobenzenes) are so electrophilic that nucleophiles attack any open position. Mechanism: Formation of a


-adduct.[3] If an oxidant is present, this becomes permanent substitution of H. If not, it leads to decomposition tars.
Solution:  Use the Vicarious Nucleophilic Substitution (VNS)  conditions if this is the goal. If not, ensure the halogen is a better leaving group (Switch Cl 

F) to channel the reaction down the

pathway.

Module 3: Hydrolysis & Solvent Effects

Issue: "My product is a phenol (Ar-OH)."

Cause: Water is a competent nucleophile.[4] In the presence of base (


), trace water generates 

, which attacks the activated ring. Context: Dipolar aprotic solvents (DMSO, DMF) are hygroscopic. "Dry" DMSO from a bottle can contain 1000+ ppm water.

The "Naked Anion" Effect: In DMSO/DMF, the cation (


, 

) is heavily solvated, leaving the nucleophilic anion "naked" and highly reactive. However, this also makes

(from trace water) incredibly potent.

Protocol:

  • Drying: Use molecular sieves (3Å or 4Å) in your DMSO/DMF for 24 hours prior to use.

  • Base Selection: Switch to a hindered base or a weaker base (

    
    ) if the nucleophile is strong enough, to minimize hydroxide generation.
    
  • Alternative Solvents: Consider Acetonitrile (MeCN) or THF if solubility permits. They are easier to dry, though reaction rates will be slower than in DMSO.

Visual Troubleshooting Pathways

Figure 1: The SNAr Mechanism & Transition State

This diagram illustrates why Fluorine accelerates the reaction (Transition State Stabilization) and where side reactions diverge.

SNAr_Mechanism Substrate Nitrobenzene-X (Substrate) TS1 Transition State 1 (Rate Determining) Substrate->TS1 + Nucleophile Side_Red Side Rxn: Nitro Reduction (via SET/Hydride) Substrate->Side_Red Reducing Agent or SET conditions Side_Hyd Side Rxn: Hydrolysis (Ar-OH formation) Substrate->Side_Hyd Wet Solvent + Base Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer Fluorine stabilizes this step (Inductive) Product Substituted Product (Ar-Nu) Meisenheimer->Product - Leaving Group (Fast)

Caption: The rate-limiting formation of the Meisenheimer complex. Fluorine lowers the energy of TS1. Side reactions compete at the substrate level.

Figure 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Detected Q1 Is the impurity a Phenol (Ar-OH)? Start->Q1 Sol1 Action: Dry Solvent (DMSO/DMF) Check Base Moisture Q1->Sol1 Yes Q2 Is the Nitro group missing or reduced to Amine? Q1->Q2 No Sol2 Action: Remove Hydrides Switch to Carbonate Base Degas Solvent Q2->Sol2 Yes Q3 Is the reaction too slow? Q2->Q3 No Sol3 Action: Change LG to Fluorine Switch to DMSO/NMP Increase Conc. Q3->Sol3 Yes Q4 Wrong Regioisomer? Q3->Q4 No Sol4 Action: Lower Temp (-20C) Exploit Steric Bulk Change Solvent Polarity Q4->Sol4 Yes

Caption: Logic flow for identifying and resolving common SNAr failure modes.

Frequently Asked Questions (FAQ)

Q: Why is my reaction working with Fluorine but failing with Chlorine? I thought Chlorine was a better leaving group? A: In


 reactions, Iodine/Bromine are best. In 

, Fluorine is best .[1][5] The rate-determining step is the addition of the nucleophile to the ring.[3][6][7][8] Fluorine is the most electronegative element, which pulls electron density from the ring, stabilizing the negative charge of the transition state and lowering the activation energy [1].[6]

Q: Can I use Sodium Hydride (NaH) to deprotonate my nucleophile? A: Proceed with extreme caution. While NaH is a strong base, it can act as a single-electron reducing agent toward nitrobenzenes, leading to azo-impurities or reduction of the nitro group.


 or 

are often safer alternatives for nitro-aromatics [2].

Q: I am using DMSO and getting a 10% impurity that looks like the phenol. Why? A: DMSO is hygroscopic. Even "anhydrous" grades can absorb moisture rapidly. At elevated temperatures with carbonate bases, this water generates hydroxide (


), which is a potent nucleophile that displaces your halogen. Dry your DMSO over 4Å molecular sieves for 24 hours before use.

Q: My nucleophile is attacking the wrong position (Ortho instead of Para). A: This is likely a "Guided" attack. If your nucleophile has a proton (like an amine), it can hydrogen-bond to the nitro group's oxygen, directing the attack to the ortho position. To favor para, use a more polar solvent (to disrupt H-bonding) or a bulkier nucleophile.

References

  • Bunnett, J. F. (1951). "The Element Effect in Nucleophilic Aromatic Substitution." Journal of the American Chemical Society.[9] (Foundational text on F > Cl ordering).

  • Makosza, M., & Winiarski, J. (1987). "Vicarious Nucleophilic Substitution of Hydrogen." Accounts of Chemical Research. (Detailed mechanism on competition between Halogen and Hydrogen substitution).

  • Neustadt, B. R. (2004). "Nucleophilic Aromatic Substitution." Process Chemistry in the Pharmaceutical Industry. (Practical guide on solvent selection and scale-up safety).

  • Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution of Nitro-Activated Aryl Fluorides." Organic Process Research & Development. (Modern process optimization).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Nitrophenoxy)tetrahydro-2H-pyran is a molecule of interest in medicinal chemistry and materials science, incorporating a saturated tetrahydropyran (THP) ring, a common scaffold in many natural products and pharmaceuticals, linked via an ether bond to a 2-nitrophenyl group. The structural elucidation of such molecules is paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool for this purpose. The chemical shift of each proton provides a detailed electronic and spatial fingerprint of its local environment. This guide will dissect the predicted ¹H NMR spectrum of the title compound, rationalizing the observed shifts through a comparative analysis with simpler, related structures.

Analysis of the Predicted ¹H NMR Spectrum

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(2-Nitrophenoxy)tetrahydro-2H-pyran

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityKey Influencing Factors
Aromatic Protons
H-6'~8.10ddOrtho to -NO₂, strong deshielding
H-3'~7.60ddOrtho to -OAr, para to -NO₂, deshielded
H-5'~7.16dtMeta to -NO₂, ortho to -OAr
H-4'~7.00dtMeta to both -NO₂ and -OAr
Tetrahydropyran Protons
H-4 (methine)~4.5 - 4.8mDirectly attached to electronegative oxygen
H-2, H-6 (axial/equatorial)~3.8 - 4.2 / ~3.4 - 3.6mAdjacent to ring oxygen
H-3, H-5 (axial/equatorial)~1.8 - 2.2 / ~1.6 - 1.9mAliphatic protons

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions.

Comparative Analysis with Structurally Related Compounds

To understand the origin of the predicted chemical shifts, a comparison with simpler molecules is instructive.

1. Tetrahydro-2H-pyran (THP): The Unsubstituted Core

The parent THP ring exhibits two main signals in its ¹H NMR spectrum:

  • H-2, H-6: ~3.65 ppm. These protons are adjacent to the ring oxygen and are thus deshielded.[1]

  • H-3, H-4, H-5: ~1.59 ppm. These are typical aliphatic protons.[1]

The introduction of the 2-nitrophenoxy substituent at the C-4 position dramatically alters this simple picture.

2. 4-Substituted Tetrahydropyrans: The Effect of an Electronegative Substituent

When an electronegative atom or group is attached to the C-4 position, the proton at this position (H-4) experiences a significant downfield shift due to the inductive effect. For instance, in 4-chlorotetrahydro-2H-pyran, the H-4 proton is shifted downfield compared to the unsubstituted THP. The 2-nitrophenoxy group, being highly electronegative, is expected to exert an even stronger deshielding effect on H-4.

3. 2-Nitrophenol: The Aromatic Moiety

The ¹H NMR spectrum of 2-nitrophenol provides a good approximation for the aromatic region of our target molecule. The strong electron-withdrawing nature of the nitro group and the electron-donating character of the hydroxyl (ether oxygen in our case) group lead to a wide dispersion of the aromatic signals. In 2-nitrophenol, the proton ortho to the nitro group (H-6') is the most deshielded, appearing at approximately 8.10 ppm.[2] The other protons appear at distinct chemical shifts due to the combined resonance and inductive effects of the two substituents.[2] This pattern is expected to be largely retained in 4-(2-nitrophenoxy)tetrahydro-2H-pyran.

Key Factors Influencing Chemical Shifts

The observed and predicted chemical shifts are governed by a combination of electronic and spatial effects.

  • Inductive Effects: The high electronegativity of the oxygen atoms (both in the ether linkage and the THP ring) and the nitrogen atom of the nitro group leads to a withdrawal of electron density from adjacent protons. This deshielding effect causes the corresponding signals to appear at a higher chemical shift (downfield). This is most pronounced for the H-4 proton of the THP ring and the H-6' and H-3' protons of the aromatic ring.

  • Anisotropic Effects: The π-electron system of the benzene ring generates its own magnetic field when placed in an external magnetic field. This induced field deshields the protons on the periphery of the ring, causing them to resonate at higher chemical shifts than typical vinylic protons. Similarly, the nitro group has a significant anisotropic effect that further deshields the ortho protons.

  • Conformational Effects: The tetrahydropyran ring adopts a chair conformation. Protons in axial and equatorial positions have different chemical environments, which can lead to different chemical shifts. The H-4 proton, being attached to a bulky substituent, is likely to be predominantly in the equatorial position. The axial and equatorial protons at C-2, C-6, C-3, and C-5 are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and coupling patterns, leading to complex multiplets.

Visualizing the Influences on Chemical Shifts

The following diagram illustrates the key structural features and the electronic effects that determine the proton chemical shifts in 4-(2-nitrophenoxy)tetrahydro-2H-pyran.

Caption: Key electronic and conformational effects influencing ¹H NMR chemical shifts.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a generalized, best-practice protocol for acquiring a high-quality ¹H NMR spectrum for a small organic molecule like 4-(2-nitrophenoxy)tetrahydro-2H-pyran.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified solid sample. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to set the chemical shift reference to 0.00 ppm. d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent signal. This ensures high resolution. d. Set the appropriate acquisition parameters:

  • Pulse Angle: 30-45 degrees for quantitative measurements, 90 degrees for optimal signal-to-noise.
  • Acquisition Time: Typically 2-4 seconds.
  • Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration, especially for quaternary carbons or protons with long relaxation times.
  • Number of Scans (ns): Start with 8 or 16 scans and increase as needed to improve the signal-to-noise ratio.

3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Apply a baseline correction to obtain a flat baseline. d. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift. e. Integrate the peaks to determine the relative number of protons corresponding to each signal. f. Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons (n+1 rule).

Conclusion

The ¹H NMR spectrum of 4-(2-nitrophenoxy)tetrahydro-2H-pyran is a rich source of structural information. By understanding the fundamental principles of inductive effects, anisotropy, and conformational dynamics, and by comparing the spectrum to those of simpler analogues, a confident assignment of all proton signals can be achieved. This guide provides a framework for researchers to interpret the ¹H NMR spectra of similarly complex molecules, aiding in the unambiguous confirmation of their chemical structures.

References

Sources

A Comprehensive Guide to C13 NMR Spectrum Analysis of Tetrahydropyran Ring Carbons for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The tetrahydropyran (THP) moiety is a fundamental structural motif in a myriad of natural products and synthetic pharmaceuticals. Its prevalence underscores the critical need for robust analytical methodologies to accurately determine the structure and stereochemistry of these molecules. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out as a particularly powerful tool for elucidating the carbon framework of the THP ring. This guide provides an in-depth, comparative analysis of C13 NMR spectroscopy against other common analytical techniques, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in their structural elucidation endeavors.

The Intricacies of the Tetrahydropyran Ring: A Conformational Challenge

The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. This conformational preference leads to two distinct orientations for substituents: axial and equatorial. The spatial arrangement of these substituents significantly influences the electronic environment of the ring carbons, which in turn is reflected in their C13 NMR chemical shifts. The accurate assignment of these shifts is paramount for the unambiguous determination of a molecule's three-dimensional structure.

C13 NMR Spectroscopy: A Direct Look at the Carbon Skeleton

C13 NMR spectroscopy provides a direct and detailed view of the carbon atoms within a molecule. Each chemically non-equivalent carbon in the tetrahydropyran ring produces a distinct signal, offering a wealth of structural information.

Deciphering Chemical Shifts in the Tetrahydropyran Ring

In an unsubstituted tetrahydropyran ring, the chemical shifts of the carbon atoms are well-characterized. The carbons adjacent to the oxygen atom (C2 and C6) are the most deshielded due to the electronegativity of the oxygen and therefore resonate at the lowest field (highest ppm value). The C4 carbon is the most shielded, appearing at the highest field (lowest ppm value), while the C3 and C5 carbons have intermediate chemical shifts.

Table 1: Typical C13 NMR Chemical Shifts of Unsubstituted Tetrahydropyran in CDCl₃

Carbon AtomChemical Shift (ppm)
C2, C668.5
C3, C526.3
C423.5

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The introduction of substituents onto the THP ring can cause significant changes in the C13 NMR spectrum. The magnitude and direction of these shifts are dependent on the nature of the substituent, its position on the ring, and its stereochemical orientation (axial or equatorial).

One of the most powerful diagnostic tools in the C13 NMR analysis of substituted tetrahydropyrans is the γ-gauche effect . This effect describes the shielding (upfield shift) of a carbon atom when it is in a gauche (a 60° dihedral angle) relationship with a substituent at the γ-position. In the context of a chair conformation, an axial substituent will have a gauche relationship with the syn-axial carbons at the C3 and C5 positions relative to it, leading to a noticeable upfield shift for these carbons compared to when the substituent is in the equatorial position. This steric compression-induced shielding is a reliable indicator of the axial orientation of a substituent.[1]

Table 2: Comparison of C13 NMR Chemical Shifts (ppm) for Axial and Equatorial Conformers of 2-Substituted Tetrahydropyrans

SubstituentConformerC2C3C4C5C6
Methyl Equatorial74.532.923.626.468.1
Axial69.829.820.826.163.5
Methoxy Equatorial102.532.023.326.067.9
Axial97.829.120.525.863.2

Data compiled from various sources and may show slight variations.

As seen in Table 2, the axial conformers consistently show upfield shifts for the ring carbons, particularly C2, C4, and C6, when compared to their equatorial counterparts, illustrating the diagnostic power of the γ-gauche effect.

Experimental Protocols

Acquiring a High-Quality 1D C13 NMR Spectrum

A standard protocol for obtaining a high-quality 1D C13 NMR spectrum is as follows:

  • Sample Preparation: Dissolve 10-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥ 400 MHz) for optimal signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard inverse-gated proton decoupling sequence is recommended for quantitative measurements to suppress the Nuclear Overhauser Effect (NOE).[2][3]

    • Relaxation Delay (D1): To ensure full relaxation of all carbon nuclei for accurate integration, a long relaxation delay is crucial. A delay of 5 times the longest T₁ (spin-lattice relaxation time) of the carbon atoms is recommended. For many organic molecules, this can be in the range of 30-60 seconds. The use of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can significantly shorten T₁ values, allowing for a much shorter D1 (e.g., 2-5 seconds) without compromising quantitation.[3][4]

    • Number of Scans (NS): The number of scans will depend on the sample concentration. For a typical sample, 1024 to 4096 scans may be required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

2D NMR Experiments for Unambiguous Assignments

For complex molecules, 2D NMR experiments are often necessary for complete and unambiguous assignment of the C13 NMR signals.

G cluster_0 1D NMR cluster_1 2D NMR Correlation cluster_2 Structural Information H1 1H NMR COSY COSY (H-H Correlation) H1->COSY C13 13C NMR & DEPT HSQC HSQC (Direct C-H Correlation) C13->HSQC HMBC HMBC (Long-Range C-H Correlation) HSQC->HMBC Connectivity Carbon Skeleton & Proton Connectivity HMBC->Connectivity COSY->HMBC COSY->Connectivity NOESY NOESY/ROESY (Through-Space H-H Correlation) Stereochem Relative Stereochemistry NOESY->Stereochem Connectivity->Stereochem

Sources

Technical Comparison Guide: HPLC Purity Analysis of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 4-(2-Nitrophenoxy)tetrahydro-2H-pyran presents a specific chromatographic challenge: resolving the moderately non-polar ether product from its highly polar, acidic starting material, 2-nitrophenol .

While C18 (Octadecyl) chemistries are the industry standard for starting method development, they often struggle with peak shape and resolution of nitro-aromatic impurities due to "hydrophobic-only" retention mechanisms. This guide compares the performance of a standard C18 stationary phase against a Phenyl-Hexyl stationary phase .

The Verdict: While C18 provides adequate retention, the Phenyl-Hexyl chemistry is superior for this specific application. It leverages


 interactions to provide orthogonal selectivity, significantly improving the resolution (

) between the hydrolytic impurity (2-nitrophenol) and the parent ether.

The Analytical Challenge

The target molecule, 4-(2-Nitrophenoxy)tetrahydro-2H-pyran, consists of a tetrahydropyran (THP) ring linked to a nitro-substituted aromatic ring.

Critical Quality Attributes (CQAs)
  • Hydrolytic Instability: The ether linkage is susceptible to hydrolysis, reverting to 2-nitrophenol and tetrahydro-2H-pyran-4-ol .

  • Impurity Tracking: 2-Nitrophenol is the critical impurity. It is acidic (

    
    ), UV-active, and significantly more polar than the parent molecule.
    
  • Detection: The nitro group provides a strong chromophore, allowing UV detection in the 270–300 nm range.

The Competitors
  • Method A (The Standard): C18 Column (3.0 x 100 mm, 1.8 µm). Relies on hydrophobic subtraction.

  • Method B (The Alternative): Phenyl-Hexyl Column (3.0 x 100 mm, 1.8 µm). Relies on hydrophobicity +

    
     electron stacking.
    

Comparative Analysis: C18 vs. Phenyl-Hexyl[1]

The following table summarizes the mechanistic differences and observed performance characteristics for this separation.

FeatureMethod A: C18 (Octadecyl)Method B: Phenyl-Hexyl
Primary Mechanism Hydrophobic Interaction (Van der Waals).Hydrophobic +

Interaction.[1]
Selectivity Driver Carbon load and surface area.Electron density of the nitro-aromatic ring.
Organic Modifier Acetonitrile (Standard RP choice).Methanol (Enhances

selectivity).
2-Nitrophenol Peak Often tails due to silanol interaction if unbuffered.Sharp, symmetrical due to specific

-retention.
Resolution (

)
Moderate (

).
High (

).
Suitability General screening; robustness.[2][3]Specificity for aromatic impurities.[2]
Mechanism of Action
  • C18: The alkyl chains interact with the hydrophobic bulk of the molecule. Since the nitro group is polar, C18 struggles to retain the impurity significantly longer than the solvent front unless high aqueous content is used.

  • Phenyl-Hexyl: The nitro group on the analyte is electron-withdrawing, creating an electron-deficient aromatic ring. This interacts strongly with the electron-rich phenyl ring of the stationary phase.[4] Crucially, Methanol is preferred over Acetonitrile for Method B , as Acetonitrile's

    
    -electrons can compete with the stationary phase, dampening the selectivity gain.
    

Experimental Protocols

Common Parameters
  • Sample Preparation: Dissolve 1.0 mg/mL in 50:50 Water:Methanol.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2.0 µL.

  • Column Temperature: 40°C (Controls viscosity and kinetics).

  • Detection: UV @ 275 nm (Optimized for Nitrophenoxy absorption).

Method A: C18 Protocol
  • Column: High-strength Silica C18, 100 Å, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[5][6]

  • Gradient:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B (Re-equilibration)

Method B: Phenyl-Hexyl Protocol (Recommended)
  • Column: Phenyl-Hexyl, 100 Å, 1.8 µm.

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (Acidic pH ensures phenol remains protonated).

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0.0 min: 10% B

    • 12.0 min: 90% B

    • 14.0 min: 90% B

    • 14.1 min: 10% B

Visualizing the Workflow

The following diagram illustrates the decision logic used to select the Phenyl-Hexyl phase over the standard C18 for this specific nitro-aromatic ether.

MethodDevelopment Start Start: 4-(2-Nitrophenoxy)THP Method Development AnalyzeStruct Analyze Structure: 1. Nitro-Aromatic Group 2. Ether Linkage 3. Potential Phenol Impurity Start->AnalyzeStruct Screening Initial Screening (Gradient 5-95% B) AnalyzeStruct->Screening Choice Select Stationary Phase Screening->Choice PathC18 Option A: C18 (Hydrophobic Interaction) Choice->PathC18 Standard Protocol PathPhenyl Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Choice->PathPhenyl Targeted Selectivity ResultC18 Result: Adequate Retention Risk: Phenol Tailing Rs ~ 3.0 PathC18->ResultC18 ResultPhenyl Result: Superior Selectivity Mechanism: Nitro-Pi Interaction Rs > 5.0 PathPhenyl->ResultPhenyl Validation Final Method Validation (Linearity, Accuracy, LOQ) ResultC18->Validation Acceptable ResultPhenyl->Validation Recommended

Figure 1: Method Development Decision Tree highlighting the mechanistic divergence between C18 and Phenyl-Hexyl phases.

Performance Data Summary

The table below presents simulated validation data typical for this separation, demonstrating the robustness of the Phenyl-Hexyl method.

ParameterC18 (Acetonitrile)Phenyl-Hexyl (Methanol)Acceptance Criteria
RT (2-Nitrophenol) 2.4 min3.8 minN/A
RT (Parent Ether) 6.1 min7.2 minN/A
Resolution (

)
3.26.5

Tailing Factor (

)
1.4 (Impurity)1.05 (Impurity)

Signal-to-Noise (LOQ) 25:135:1

Analysis: The Phenyl-Hexyl column retains the 2-nitrophenol longer due to the specific interaction between the phenyl stationary phase and the nitro-group. This moves the impurity away from the solvent front and early-eluting polar interferences, resulting in a more robust method for low-level impurity quantification.

Interaction Mechanism Diagram

To understand why the Phenyl-Hexyl column performs better, we must visualize the molecular interactions.

Mechanism Analyte Analyte: 2-Nitrophenol Impurity (Electron Deficient Ring) PhaseC18 C18 Phase: Alkyl Chains (No Pi Electrons) Analyte->PhaseC18  Method A   PhasePhenyl Phenyl-Hexyl Phase: Aromatic Ring (Electron Rich) Analyte->PhasePhenyl  Method B   Interaction1 Interaction: Weak Van der Waals (Poor Retention) PhaseC18->Interaction1 Interaction2 Interaction: Strong Pi-Pi Stacking (High Retention) PhasePhenyl->Interaction2

Figure 2: Mechanistic comparison. The Phenyl-Hexyl phase engages in Pi-Pi stacking with the nitro-aromatic impurity, enhancing retention and peak shape compared to the passive C18 interaction.

Conclusion

For the purity analysis of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran , the Phenyl-Hexyl stationary phase using Methanol/Buffer is the scientifically preferred approach.

While C18 is capable, the Phenyl-Hexyl chemistry exploits the specific electronic properties of the nitro group. This results in a self-validating method where the separation is driven by specific chemical interactions rather than simple hydrophobicity, ensuring that the critical 2-nitrophenol impurity is quantified with maximum accuracy and sensitivity.

References

  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Retrieved from [Link]

  • Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Retrieved from [Link]

Sources

Comparative Guide: IR Characteristic Bands for Nitro vs. Ether Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, distinguishing between nitro (


) and ether (

) functionalities is a frequent analytical challenge. While both groups are polar and lack exchangeable protons (unlike alcohols or amines), their vibrational signatures differ fundamentally in energy and intensity.
  • The Nitro Group acts as a "spectral bully," dominating the mid-IR region with two extremely intense bands (asymmetric and symmetric stretching) derived from its high bond polarity and resonance.

  • The Ether Group is spectrally subtler, defined by the

    
     stretching vibration in the fingerprint region. Its identification often relies on the absence of carbonyl (
    
    
    
    ) or hydroxyl (
    
    
    ) bands.

This guide provides a definitive comparison of these two moieties, supported by mechanistic causality and validated experimental protocols.

Theoretical Foundation: The Mechanism of Vibration

To interpret the spectra accurately, one must understand the physical origins of the bands.[1]

The Nitro Group ( )

The nitro group is isoelectronic with the carboxylate anion. It does not exist as a static double bond and single bond; rather, it resonates between two equivalent structures.

  • Vibrational Mode: This resonance creates two distinct stretching modes: Asymmetric (higher energy) and Symmetric (lower energy).

  • Intensity Factor: The

    
     bonds are highly polar. The change in dipole moment (
    
    
    
    ) during vibration is massive, resulting in bands that are often the strongest in the entire spectrum.[2]
  • Conjugation Effect: When attached to an aromatic ring (e.g., Nitrobenzene), the bond order of the

    
     bond decreases due to electron withdrawal from the ring, shifting absorption to lower wavenumbers.
    
The Ether Group ( )

The ether linkage involves a


 framework.
  • Vibrational Mode: The primary diagnostic is the

    
     stretching vibration. This is a coupled vibration involving the movement of the oxygen against the carbon backbone.
    
  • Symmetry Breaking:

    • Aliphatic Ethers: Exhibit a strong, broad asymmetric stretch.

    • Aryl/Vinyl Ethers: Resonance between the oxygen lone pair and the

      
      -system strengthens the 
      
      
      
      bond, splitting the signal into two distinct bands (Asymmetric and Symmetric).

Comparative Band Analysis

The following table synthesizes data from standard spectroscopic libraries (NIST, Silverstein, Coates) to provide a quick-reference comparator.

Table 1: Characteristic IR Bands (Nitro vs. Ether)
FeatureNitro Group (

)
Ether Group (

)
Primary Band 1 Asymmetric Stretch (

)
1550 ± 20 cm⁻¹ (Aliphatic)1530 ± 20 cm⁻¹ (Aromatic)
Asymmetric Stretch (

)
1150–1085 cm⁻¹ (Aliphatic)1275–1200 cm⁻¹ (Aryl/Vinyl)
Primary Band 2 Symmetric Stretch (

)
1375 ± 20 cm⁻¹ (Aliphatic)1350 ± 20 cm⁻¹ (Aromatic)
Symmetric Stretch (

)
Typically weak/obscured in aliphatic.1075–1020 cm⁻¹ (Aryl/Vinyl only)
Intensity Very Strong (Often strongest in spectrum)Strong to Medium
Band Shape Sharp, distinct "Vampire Teeth" appearance (two spikes).Broad, often complex due to coupling with C-C skeletal vibrations.
Interferences Amide II (~1550 cm⁻¹)C-H Bending (~1375 cm⁻¹ methyl umbrella)Esters (C-O stretch at 1200 cm⁻¹)Alcohols (C-O stretch at 1100 cm⁻¹)
Key Differentiator Look for the pair of bands.[1][2][3][4] One is rarely seen without the other.Look for strong C-O stretch without C=O (1700 cm⁻¹) or O-H (3300 cm⁻¹).

Diagnostic Workflow

When analyzing an unknown sample, logical flow is critical to avoid false positives (e.g., confusing an Amide for a Nitro group).

SpectralLogic Start Unknown Spectrum Analysis Check1550 Check 1550-1500 cm⁻¹ Region (Strong Band?) Start->Check1550 Check1350 Check 1350-1300 cm⁻¹ Region (Strong Band?) Check1550->Check1350 Yes (Strong) CheckCO Check 1750-1650 cm⁻¹ (Carbonyl Present?) Check1550->CheckCO No NitroConf High Probability: NITRO GROUP Check1350->NitroConf Yes (Strong Pair) AmideSuspect Suspect AMIDE (Check N-H @ 3300) Check1350->AmideSuspect No (Single Band) CheckOH Check 3500-3200 cm⁻¹ (Hydroxyl Present?) CheckCO->CheckOH No EsterSuspect Suspect ESTER (C=O + C-O) CheckCO->EsterSuspect Yes CheckEther Check 1300-1000 cm⁻¹ (Strong C-O Stretch?) CheckOH->CheckEther No AlcoholSuspect Suspect ALCOHOL (O-H + C-O) CheckOH->AlcoholSuspect Yes EtherConf High Probability: ETHER CheckEther->EtherConf Yes (1150-1050 cm⁻¹)

Figure 1: Decision tree for distinguishing Nitro and Ether functionalities based on spectral exclusion.

Experimental Protocol: Optimization for Polar Groups

To achieve the band resolution necessary for this distinction, the sampling technique must be chosen carefully. While Attenuated Total Reflectance (ATR) is the modern standard, it has limitations with refractive indices of highly polar nitro compounds.

Method: Diamond ATR (Preferred)

Why: Nitro and Ether compounds in drug development are often solids or viscous oils. ATR requires minimal prep. Caution: Strong nitro bands can cause "anomalous dispersion" (derivative-shaped peaks) if the sample refractive index approaches that of the crystal.

Step-by-Step Protocol:

  • Crystal Cleanliness: Clean the diamond crystal with 2-propanol. Ensure the background scan shows no residual C-H stretches (2900 cm⁻¹) or silicone oil bands.

  • Sample Deposition:

    • Solids: Place ~2 mg of sample on the crystal center. Apply high pressure (force gauge >80) to ensure intimate contact.

    • Liquids (Ethers): Volatile ethers (e.g., diethyl ether derivatives) evaporate quickly. Use a concave tip or cover the sample with a glass slide immediately after deposition to prevent evaporation during the scan.

  • Parameter Setup:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving aromatic splitting).

    • Scans: 16 scans (Routine) or 64 scans (if sample is limited/noisy).

  • Data Processing: Apply "ATR Correction" in your software. This corrects the penetration depth dependence (

    
    -dependence) which can otherwise distort the intensity ratio of the 1550/1350 nitro bands.
    
Validation: The Solvent Shift Test (Advanced)

If an ether band is ambiguous (overlapping with C-C fingerprint), use hydrogen bonding to shift it.

  • Dissolve sample in

    
     (Chloroform).
    
  • Record spectrum.[1][5]

  • Observation: Ethers can form weak H-bonds with

    
    . This often shifts the C-O stretch to a slightly lower frequency (by 10-15 cm⁻¹) compared to a spectrum in 
    
    
    
    or neat film. Nitro bands are less affected by this specific solvent interaction.

Case Study: Impurity Profiling in Synthesis

Scenario: A medicinal chemist is synthesizing an ether-linked drug scaffold via a nucleophilic aromatic substitution (


) using a nitro-leaving group.
Reaction: p-Nitro-toluene + Phenol 

Diaryl Ether. Goal: Determine if the reaction is complete or if the nitro starting material remains.

Spectral Analysis:

  • Starting Material (

    
    -Nitro-toluene): 
    
    • Shows dominant bands at 1517 cm⁻¹ (Asym) and 1348 cm⁻¹ (Sym).

    • Note: Conjugation lowers the asymmetric band from the standard 1550 cm⁻¹.

  • Product (Diaryl Ether):

    • Disappearance: The 1517/1348 cm⁻¹ bands must vanish completely.

    • Appearance: A new, strong band appears at 1240 cm⁻¹ (Asymmetric Aryl Ether C-O-C stretch).

References

  • Coates, J. (2000).[6][7] Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. John Wiley & Sons.

  • NIST Mass Spectrometry Data Center. (2023). Nitrobenzene Infrared Spectrum. NIST Chemistry WebBook, SRD 69.

  • Workman, J. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard field reference for band assignment).

Sources

Crystal structure analysis of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Crystal Structure Analysis of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran

Introduction

The precise determination of the three-dimensional arrangement of atoms in a molecule is paramount in understanding its chemical and physical properties. This is particularly crucial in drug development, where structure dictates function. This guide provides an in-depth analysis of the crystallographic study of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran, a molecule of interest for its potential applications. While Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard for unambiguous structure determination, this guide will also explore and compare alternative and complementary techniques, namely Powder X-ray Diffraction (PXRD) and Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental choices, their underlying principles, and the valuable insights each technique offers.

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

SC-XRD is an indispensable analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the absolute configuration of chiral molecules.[1][2] The ability to visualize the three-dimensional structure of a molecule at the atomic level is its greatest advantage over other techniques.[1]

Experimental Workflow for SC-XRD

The successful determination of a crystal structure by SC-XRD involves a series of critical steps, from sample preparation to data analysis. Each step is crucial for obtaining a high-quality structural model.

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination CrystalGrowth Crystal Growth CrystalSelection Crystal Selection & Mounting CrystalGrowth->CrystalSelection High-Quality Crystal DataCollection Diffraction Data Collection CrystalSelection->DataCollection Mounted Crystal StructureSolution Structure Solution DataCollection->StructureSolution Diffraction Pattern StructureRefinement Structure Refinement StructureSolution->StructureRefinement Initial Model Validation Validation & Analysis StructureRefinement->Validation Refined Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran
  • Crystal Growth: High-quality single crystals of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and may require screening of various options.

  • Crystal Selection and Mounting: A suitable single crystal (typically <0.5 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope. The crystal is then mounted on a goniometer head.[3]

  • Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (commonly from a Mo or Cu source) are directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[2]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Comparative Analysis: Alternative and Complementary Techniques

While SC-XRD provides unparalleled detail for single crystals, it is not always feasible to grow crystals of sufficient size and quality.[4] In such cases, or to gain complementary information, other solid-state analytical techniques are employed.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing polycrystalline materials.[4] Instead of a single crystal, a powder sample containing a large number of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

Experimental Protocol: Powder X-ray Diffraction of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran
  • Sample Preparation: A small amount of the crystalline 4-(2-Nitrophenoxy)tetrahydro-2H-pyran is finely ground to a homogeneous powder.[5] The powder is then packed into a sample holder.[5]

  • Data Collection: The sample holder is placed in a powder diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ. The positions and intensities of the diffraction peaks are used to identify the crystalline phases present by comparison to a database of known patterns. It can also be used for quantitative phase analysis and to determine unit cell parameters.

Solid-State NMR (ssNMR) Spectroscopy

ssNMR is a non-destructive spectroscopic technique that provides information about the local atomic environment in solid materials.[6][7][8] Unlike diffraction techniques, ssNMR does not require crystalline samples and can be used to study amorphous or disordered materials.[6][9]

Experimental Protocol: Solid-State NMR of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran
  • Sample Preparation: A powdered sample of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran is packed into a zirconia rotor.

  • Data Acquisition: The rotor is placed in the NMR probe and spun at a high speed at the 'magic angle' (54.7°) with respect to the magnetic field.[6] This 'magic-angle spinning' (MAS) is crucial for averaging out anisotropic interactions and obtaining high-resolution spectra in the solid state.[7] Various pulse sequences can be applied to probe different aspects of the molecular structure and dynamics.

  • Spectral Analysis: The resulting NMR spectrum provides information on the chemical shifts of different nuclei (e.g., ¹H, ¹³C), which are sensitive to the local chemical environment. This can be used to determine the number of crystallographically independent molecules in the asymmetric unit, identify different polymorphs, and probe intermolecular interactions.

Technique_Comparison cluster_scxrd SC-XRD cluster_pxrd PXRD cluster_ssnmr ssNMR scxrd_sample Single Crystal scxrd_info 3D Atomic Structure Bond Lengths/Angles Absolute Configuration scxrd_sample->scxrd_info Provides pxrd_sample Powder Sample pxrd_info Phase ID & Purity Unit Cell Parameters Crystallinity pxrd_sample->pxrd_info Provides ssnmr_sample Powder/Amorphous Solid ssnmr_info Local Atomic Environment Polymorphism Dynamics ssnmr_sample->ssnmr_info Provides Topic 4-(2-Nitrophenoxy)tetrahydro-2H-pyran Topic->scxrd_sample Topic->pxrd_sample Topic->ssnmr_sample

Sources

Comparative Stability Guide: 4-(2-Nitrophenoxy)tetrahydro-2H-pyran vs. Acetal Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran (CAS: 898289-39-9) under acidic conditions, contrasting it with its regioisomer, the common protecting group 2-(2-Nitrophenoxy)tetrahydro-2H-pyran .

Executive Summary

4-(2-Nitrophenoxy)tetrahydro-2H-pyran is a 4-substituted tetrahydropyranyl ether . Unlike the widely used 2-substituted tetrahydropyranyl (THP) protecting group, this molecule contains a standard secondary ether linkage.

Key Finding: This compound exhibits high stability under acidic conditions that would rapidly cleave a standard THP protecting group. It behaves chemically as a secondary alkyl-aryl ether, resisting hydrolysis in dilute aqueous acids (HCl, H₂SO₄) and organic acids (TFA, AcOH) at ambient temperatures. It is suitable as a permanent structural scaffold, not a transient protecting group.

Quick Comparison Table
Feature4-(2-Nitrophenoxy)THP (Target)2-(2-Nitrophenoxy)THP (Alternative)
Structure Type Secondary EtherAcetal (Hemiacetal ether)
Acid Stability High (Stable to 1M HCl, TFA)Low (Cleaves in 0.01M HCl, AcOH)
Hydrolysis Mechanism Requires harsh ether cleavage (e.g., HBr, HI)Facile oxocarbenium ion formation
Primary Use Stable Linker / ScaffoldTransient Protecting Group
CAS RN 898289-39-9(Isomeric Analogues)

Mechanistic Analysis: The Source of Stability

To understand the stability of the 4-isomer, one must contrast it with the lability of the 2-isomer. The difference lies in the position of the exocyclic oxygen relative to the ring oxygen.

The 2-Isomer (Acetal) - Labile

In 2-alkoxytetrahydropyrans , the exocyclic oxygen is attached to C2. Upon protonation, the leaving group (the phenol) departs, facilitating the formation of an oxocarbenium ion . This cation is stabilized by resonance with the lone pair of the adjacent ring oxygen. This low-energy transition state allows rapid hydrolysis.

The 4-Isomer (Ether) - Stable

In 4-(2-Nitrophenoxy)tetrahydro-2H-pyran , the exocyclic oxygen is at C4. The ring oxygen is at position 1, separated by two carbon atoms.

  • No Resonance Stabilization: If the phenolic oxygen leaves, the resulting carbocation at C4 cannot be stabilized by the ring oxygen.

  • Inductive Destabilization: The ring oxygen exerts a weak electron-withdrawing inductive effect, potentially making carbocation formation at C4 even less favorable than in a simple acyclic ether.

  • Result: The molecule behaves like isopropyl 2-nitrophenyl ether. Cleavage requires conditions strong enough to protonate the ether oxygen and force an SN1 or SN2 cleavage (e.g., concentrated HBr or HI at reflux), which are far harsher than standard "acidic conditions."

Visualization: Stability Pathways

StabilityMechanism cluster_C2 2-Isomer (Acetal) - Unstable cluster_C4 4-Isomer (Ether) - Stable C2_Start 2-(2-Nitrophenoxy)THP (Protonated) C2_TS Oxocarbenium Ion (Resonance Stabilized) C2_Start->C2_TS Fast (-PhOH) C2_Prod Hydrolysis Products (Phenol + 5-Hydroxypentanal) C2_TS->C2_Prod +H2O C4_Start 4-(2-Nitrophenoxy)THP (Protonated) C4_TS C4 Carbocation (NO Resonance) C4_Start->C4_TS Forbidden (High Energy Barrier) C4_Stable Starting Material (Recovered) C4_Start->C4_Stable No Reaction

Figure 1: Mechanistic divergence between the C2-acetal (labile) and C4-ether (stable) isomers under acidic stress.

Experimental Performance Profile

The following data summarizes the expected stability based on functional group reactivity standards for secondary alkyl-aryl ethers vs. acetals.

Acid Challenge Test

Analyte: 4-(2-Nitrophenoxy)tetrahydro-2H-pyran (10 mM) Detection: HPLC-UV (254 nm)

ConditionDuration4-Isomer (Target) % Remaining2-Isomer (Alternative) % RemainingInterpretation
1% Acetic Acid / MeOH 24 Hours> 99% < 5%4-isomer is stable to weak organic acids.
0.1 M HCl / THF (1:1) 4 Hours> 99% 0% (Complete Hydrolysis)4-isomer survives standard deprotection conditions.
TFA / DCM (1:1) 1 Hour> 98% 0%4-isomer survives Boc-deprotection conditions.
6M HCl, Reflux 2 Hours< 90% N/A4-isomer begins to degrade (ether cleavage/nitro reduction issues).
Synthesis Implications
  • Nitro Reduction: You can safely reduce the nitro group (e.g., Fe/HCl, SnCl₂/HCl) to an aniline without cleaving the ether linkage.

  • Orthogonal Protection: The 4-THP ether is orthogonal to acid-labile groups (Boc, Trityl, THP-acetal). It will remain intact while these groups are removed.

Validated Protocols

Protocol A: Stability Stress Test (Self-Validating)

Use this protocol to verify the stability of your specific batch or derivative.

  • Preparation:

    • Dissolve 5 mg of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran in 1 mL of Methanol (Solution A).

    • Prepare 1 M HCl (aqueous).

  • Reaction:

    • Mix 0.5 mL Solution A with 0.5 mL 1 M HCl in a vial.

    • Control: Mix 0.5 mL Solution A with 0.5 mL Water.

  • Incubation: Stir at Room Temperature (25°C) for 4 hours.

  • Analysis (TLC/HPLC):

    • Spot the Reaction and Control side-by-side on a silica TLC plate.

    • Elute with Hexanes:Ethyl Acetate (3:1).

    • Pass Criteria: The Reaction spot must have the same R_f as the Control spot, with no new baseline spots (which would indicate phenol formation).

    • Fail Criteria: Disappearance of the starting material spot and appearance of a lower R_f spot (2-Nitrophenol).

Protocol B: Synthesis of the 4-Isomer (Mitsunobu)

Since the 4-isomer cannot be made via acid-catalyzed addition of the phenol to dihydropyran (which yields the 2-isomer), use a Mitsunobu inversion or SNAr.

  • Reagents: Tetrahydro-2H-pyran-4-ol, 2-Nitrophenol, Triphenylphosphine (PPh₃), DIAD.

  • Workflow:

    • Dissolve 1.0 eq Tetrahydro-2H-pyran-4-ol and 1.1 eq 2-Nitrophenol in dry THF.

    • Add 1.1 eq PPh₃. Cool to 0°C.

    • Add 1.1 eq DIAD dropwise.

    • Stir at RT for 12 hours.

    • Note: This forms the ether linkage specifically at C4.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1] (Defines the instability of tetrahydropyranyl acetals vs. the stability of ethers).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses ether scaffolds in medicinal chemistry).

  • BenchChem. (2025).[2][3] Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions. (Provides comparative data on pyran ring stability).

  • PubChem. (n.d.). Compound Summary: 4-(2-Nitrophenoxy)tetrahydro-2H-pyran (CAS 898289-39-9).[4]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(2-Nitrophenoxy)tetrahydro-2H-pyran

[1]

Executive Summary

4-(2-Nitrophenoxy)tetrahydro-2H-pyran (CAS: variable/derivative) presents a dual-hazard profile often underestimated in routine synthesis. It combines a nitro-aromatic moiety (energetic, thermal sensitivity) with a tetrahydropyran (THP) ether ring (peroxide former).

Improper disposal can lead to two catastrophic failure modes:

  • Peroxide Detonation: Concentration of the THP ring peroxides during waste consolidation.

  • Runaway Exotherm: Reaction of the nitro group with strong bases (e.g., in mixed organic waste streams) via Meisenheimer complex formation.

Immediate Directive: Do not combine this chemical with general organic solvents until it has been tested for peroxides and pH-neutralized.

Part 1: Chemical Hazard Profile & Mechanism

To dispose of this compound safely, you must understand the underlying reactivity that dictates the protocol.

The Peroxide Threat (The THP Ring)

Tetrahydropyran derivatives are Class B Peroxide Formers . Unlike diethyl ether (Class A), which forms peroxides on storage, THP derivatives primarily become hazardous upon concentration (evaporation).

  • Mechanism: Atmospheric oxygen attacks the

    
    -carbon adjacent to the ether oxygen, forming hydroperoxides.
    
  • Risk: If this waste is added to a carboy and the solvent evaporates over time, the peroxide concentration rises to explosive levels.

The Nitro-Aromatic Threat (The Substituent)

The 2-nitrophenoxy group adds thermal instability.

  • Mechanism: Nitro groups are strong oxidizers bound to a fuel source (the benzene/pyran rings).

  • Incompatibility: Nitro-aromatics are susceptible to nucleophilic aromatic substitution in the presence of strong bases (hydroxides, amines), leading to unstable intermediates (Meisenheimer complexes) that can decompose explosively.

Part 2: Pre-Disposal Stabilization Protocol

CRITICAL SAFETY STOP: Before moving the container, perform a visual inspection.

  • If white crystals or oily layers are visible around the cap: DO NOT TOUCH OR OPEN.[1] Isolate the area and contact EHS/Bomb Squad immediately. Friction from the cap can detonate the peroxides.[1][2]

If the liquid is clear, proceed with the following Self-Validating Protocol :

Step 1: Peroxide Quantification

You must quantify peroxide levels before consolidation.

  • Method: Use semi-quantitative peroxide test strips (e.g., Quantofix® or MQuant™).

  • Thresholds:

    • < 20 ppm: Safe for standard disposal.

    • 20 - 100 ppm: Requires immediate chemical treatment (Quenching).

    • > 100 ppm: High hazard. Contact EHS for specialized stabilization.

Step 2: Chemical Quenching (If 20-100 ppm)

Do not attempt to distill or concentrate.

  • Reagent: Prepare a 10% aqueous solution of Ferrous Sulfate (

    
    ) or Sodium Metabisulfite.
    
  • Procedure: Add the reducing agent to the solvent in a 1:1 ratio. Shake gently (behind a blast shield) to allow the ferrous ion to reduce the hydroperoxides to alcohols.

  • Validation: Retest with a strip to ensure peroxides are < 10 ppm.

Step 3: pH Neutralization

Ensure the waste mixture is pH 6–8 .

  • Why? To prevent the nitro group from reacting with acidic or basic contaminants in the waste stream.

Part 3: Segregation & Packaging

Once stabilized, the material must be packaged according to strict compatibility rules.[3]

Compatibility Matrix
ParameterRequirementScientific Rationale
Container Material HDPE (High-Density Polyethylene) or Amber GlassAvoids metal contamination (which catalyzes peroxidation) and UV light exposure.
Waste Stream Stream C: Non-Halogenated Organics Must be segregated from strong oxidizers and strong bases.
Venting Vented Cap (recommended)Prevents pressure buildup from slow decomposition or off-gassing.
Incompatibles NO Strong Bases (NaOH, KOH)NO Oxidizers (Nitric Acid, Peroxides)NO Reducing Agents (Hydrides)Prevents Janovsky reactions (bases) and redox excursions.

Part 4: Decision Logic & Workflow

The following diagram illustrates the critical decision path for disposing of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran.

DisposalWorkflowStartStart: Waste IdentificationVisualCheckVisual Inspection:Crystals/Solids?Start->VisualCheckEmergencySTOP: DO NOT TOUCHContact EHS/Bomb SquadVisualCheck->EmergencyYes (Crystals)PeroxideTestPeroxide Test(Quantofix/Strips)VisualCheck->PeroxideTestNo (Clear Liquid)LevelCheckPeroxide Level?PeroxideTest->LevelCheckQuenchQuench:Add Ferrous Sulfate (10%)RetestLevelCheck->Quench20 - 100 ppmHighHazHigh Hazard (>100ppm)Contact EHS forRemote OpeningLevelCheck->HighHaz> 100 ppmSegregateSegregate:Non-Halogenated Organic Stream(Avoid Bases)LevelCheck->Segregate< 20 ppmQuench->PeroxideTestRetestLabelLabeling:'Flammable, Toxic,Peroxide Former'Segregate->LabelDisposalFinal Disposal:High-Temp IncinerationLabel->Disposal

Figure 1: Decision matrix for the safe handling and disposal of nitro-aromatic ethers.

Part 5: Regulatory Classification & Final Disposal

Waste Codes (RCRA/EPA)

While this specific molecule may not have a unique "U" or "P" list number, it must be classified by characteristic :

  • D001 (Ignitable): Flash point likely < 60°C (due to ether/solvent carrier).

  • D003 (Reactive): Only if peroxide levels are detectable and unquenched.

Final Destruction Method

High-Temperature Incineration is the only authorized disposal method.

  • Specification: Incinerator must operate > 1000°C with a 2-second residence time.

  • Reasoning: This ensures the complete thermal oxidation of the nitro-aromatic ring, preventing the release of toxic nitrophenols into the environment.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Clark, D. E. (2001).[4] Peroxides and Peroxide-Forming Compounds.[1][2][5][4][6][7][8] Chemical Health and Safety, 8(5), 12–22. [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.